molecular formula C28H40O6 B017917 Cochlioquinone B CAS No. 32450-26-3

Cochlioquinone B

Cat. No.: B017917
CAS No.: 32450-26-3
M. Wt: 472.6 g/mol
InChI Key: NTPNSKLZWVYKGK-WWURSIHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cochlioquinone B is a functionally significant quinone-type natural product isolated from the fungus Bipolaris sorokiniana. It has garnered considerable research interest primarily for its potent and selective induction of ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by overwhelming lipid peroxidation. Its mechanism of action is linked to the inhibition of glutathione peroxidase 4 (GPX4), a key antioxidant enzyme responsible for neutralizing lipid hydroperoxides. By depleting GPX4, this compound disrupts the redox balance within cells, leading to the lethal accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPNSKLZWVYKGK-WWURSIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099098
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32450-26-3
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32450-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochlioquinone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Cochlioquinone B from Cochliobolus miyabeanus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone B, a meroterpenoid natural product, was first discovered and isolated in 1971 from the phytopathogenic fungus Cochliobolus miyabeanus. This compound belongs to the cochlioquinone class, which is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety. The structure of this compound was elucidated through a combination of chemical, spectroscopic, and X-ray crystallographic methods. As a member of a class of compounds with diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, this compound continues to be a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative biological activity data, and a proposed biosynthetic pathway.

Introduction

Cochliobolus miyabeanus, the causal agent of brown spot disease in rice, is a rich source of secondary metabolites. Among these are the cochlioquinones, a class of meroterpenoids derived from a hybrid polyketide-terpenoid biosynthetic pathway. Cochlioquinone A and B were the first members of this class to be isolated from the mycelia of C. miyabeanus[1][2]. Structurally, cochlioquinones are complex molecules featuring a core 6/6/6/6 tetracyclic ring system[1]. This guide focuses specifically on this compound, providing a detailed technical resource for researchers interested in its chemistry and biology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₈H₄₀O₆--INVALID-LINK--
Molecular Weight472.6 g/mol --INVALID-LINK--
AppearanceYellow pigment[1]
ClassMeroterpenoid (Benzoquinone-type)[1]

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol is based on the general principles of fungal cultivation for secondary metabolite production and adapted from the initial discovery report[2][3].

Objective: To cultivate Cochliobolus miyabeanus (e.g., strain ATCC 44560) in submerged culture to produce this compound.

Materials:

  • Cochliobolus miyabeanus culture (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Czapek-Dox broth or a modified version)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Activation of Fungal Culture: Inoculate a PDA plate with the Cochliobolus miyabeanus strain and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial culture into a flask containing the liquid culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a seed culture.

  • Production Culture: Inoculate larger flasks containing the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production cultures at 25-28°C on a rotary shaker at 150-200 rpm for 14-21 days. The production of the yellow pigment is an indicator of cochlioquinone synthesis.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on the original isolation report and modern chromatographic techniques for natural product purification[2][4][5][6][7].

Objective: To extract and purify this compound from the fungal mycelia.

Materials:

  • Fungal mycelia from the fermentation broth

  • Solvents: Methanol, Chloroform, Ethyl Acetate, Hexane

  • Silica gel for column chromatography

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Harvesting and Extraction of Mycelia:

    • Separate the mycelia from the fermentation broth by filtration.

    • Dry the mycelia (e.g., by lyophilization or air drying).

    • Extract the dried mycelia exhaustively with methanol or a mixture of chloroform and methanol at room temperature.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Dissolve the crude extract in a suitable solvent system (e.g., methanol-water) and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract the cochlioquinones.

    • Evaporate the ethyl acetate/chloroform phase to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

    • Dissolve the dried extract from the partitioning step in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 10% ethyl acetate in hexane -> 20% ethyl acetate in hexane, etc.).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (Optional):

    • Combine the fractions containing this compound and concentrate them.

    • If necessary, perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The data should be compared with published values[8].

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.

  • X-ray Crystallography: For an unambiguous determination of the stereochemistry, single crystal X-ray diffraction can be performed if suitable crystals can be obtained.

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data.

Antibacterial Activity
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (clinical strain 8-21)12.5-25[1]
Staphylococcus aureus (clinical strain 309-6)12.5-25[1]
Methicillin-resistant S. aureus (MRSA)12.5-25[1]
Antifungal Activity
Fungal StrainMIC (μg/mL)Reference
Candida albicans100[1]
Candida albicans (with 25% ketoconazole)12.5[1]
Cytotoxic Activity

Biosynthesis of this compound

The biosynthesis of cochlioquinones is a complex process involving a hybrid pathway that combines elements of both polyketide and terpenoid biosynthesis. The proposed pathway involves the action of Polyketide Synthases (PKSs) and terpene cyclases.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for the cochlioquinone core structure, based on the known biosynthesis of related fungal meroterpenoids.

Cochlioquinone_Biosynthesis A Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) A->PKS PK Poly-β-ketone Intermediate PKS->PK PT Product Template (PT) Domain / Cyclase PK->PT Aro Aromatic Intermediate PT->Aro Prenyl Prenyltransferase Aro->Prenyl MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP FPP->Prenyl Prenyl_Aro Prenylated Aromatic Intermediate Prenyl->Prenyl_Aro Cyclase Terpene Cyclase Prenyl_Aro->Cyclase Core Cochlioquinone Core Structure Cyclase->Core Tailoring Tailoring Enzymes (Oxidation, etc.) Core->Tailoring CQB This compound Tailoring->CQB Isolation_Workflow Start C. miyabeanus Culture Fermentation Submerged Fermentation Start->Fermentation Harvest Harvest Mycelia Fermentation->Harvest Extraction Solvent Extraction (Methanol/Chloroform) Harvest->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning (Hexane, Ethyl Acetate) Crude->Partition SemiPure Semi-purified Extract Partition->SemiPure Column Silica Gel Column Chromatography SemiPure->Column Fractions Collect & Monitor Fractions (TLC) Column->Fractions Purified Pure this compound Fractions->Purified

References

Cochlioquinone B: A Technical Guide to Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds synthesized from both polyketide and terpenoid precursors.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, it belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[3][4] Structurally, this compound features a complex tetracyclic 6/6/6/6 ring system.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and characterization of this compound, along with generalized experimental protocols for its study.

Molecular Structure and Properties

The structure of this compound was determined through a combination of chemical, spectroscopic, and X-ray crystallographic methods.[1][3] It is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[1]

Identifier Value Source
Molecular Formula C₂₈H₄₀O₆[5]
IUPAC Name (3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione[5]
CAS Number 32450-26-3[]
PubChem CID 182083[5]
Canonical SMILES CC--INVALID-LINK--C(=O)--INVALID-LINK--C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4--INVALID-LINK--(CC--INVALID-LINK--C(C)(C)O)C)C[5]
InChI Key NTPNSKLZWVYKGK-WWURSIHSSA-N[5]
Physicochemical Data
Property Value Source
Molecular Weight 472.6 g/mol [5]
Exact Mass 472.28248899 Da[5]
Appearance Yellow pigment/crystal[2][4]
Solubility Soluble in ethanol, methanol, acetone[]
Storage Temperature -20°C[]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While complete spectral data is found in primary literature, this section outlines the expected characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to its intricate tetracyclic core and multiple stereocenters.

  • ¹H-NMR: The spectrum would show characteristic signals for aliphatic methyl, methylene, and methine protons, including those of the sesquiterpene skeleton and the C7 side-chain. Signals for the vinyl proton on the benzoquinone ring and protons adjacent to oxygen atoms (ethers, alcohols) would also be present.

  • ¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons of the quinone system, olefinic carbons, carbons of the ether linkages, the tertiary alcohol, and numerous aliphatic carbons comprising the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Exact Mass: The calculated exact mass is 472.28248899 Da for the molecular formula C₂₈H₄₀O₆.[5]

  • Fragmentation: The mass fragmentation patterns of cochlioquinones are characterized by neutral loss of water (H₂O) or acetic acid, McLafferty rearrangements, and Retro-Diels-Alder (RDA) reactions within the ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

  • ~3400 cm⁻¹: O-H stretching vibration from the tertiary alcohol group.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

  • ~1650-1680 cm⁻¹: C=O stretching vibrations characteristic of the benzoquinone moiety.

  • ~1600 cm⁻¹: C=C stretching of the quinone ring.

  • ~1200-1000 cm⁻¹: C-O stretching vibrations from the ether and alcohol functionalities.

Biological Activity and Mechanism of Action

This compound is recognized as a phytotoxin and a potent inhibitor of mitochondrial NADH-ubiquinone reductase (Complex I of the electron transport chain).[4][] By inhibiting this enzyme, it disrupts cellular respiration, leading to a decrease in ATP production and ultimately causing cell death. This activity is the likely basis for its phytotoxic effects, which include the inhibition of root growth in various plants.[4]

Experimental Protocols

The following sections describe generalized methodologies for the isolation and analysis of this compound.

Isolation and Purification from Fungal Culture

This compound is a secondary metabolite produced by fungi such as Cochliobolus miyabeanus and other endophytic fungi like Bipolaris species.[4][7] The following is a representative workflow for its isolation.

  • Fungal Cultivation: The source fungus (e.g., C. miyabeanus) is grown in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions (temperature, agitation, time) to promote the production of secondary metabolites.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

  • Chromatographic Separation: The active fraction is subjected to one or more rounds of chromatography for purification.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as methanol-water to yield pure this compound.

  • Purity Assessment: The purity of the isolated compound is confirmed by HPLC and spectroscopic methods.

Analytical Methods
  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Visualizations

The following diagrams illustrate the generalized workflow for the study of this compound and its primary mechanism of action.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structure & Characterization fungal_culture 1. Fungal Culture (e.g., Cochliobolus miyabeanus) extraction 2. Mycelia Extraction (Ethyl Acetate) fungal_culture->extraction partitioning 3. Solvent Partitioning extraction->partitioning column_chrom 4. Silica Gel Column Chromatography partitioning->column_chrom hplc 5. Preparative HPLC (Reversed-Phase) column_chrom->hplc pure_cqb Pure this compound hplc->pure_cqb ms Mass Spectrometry (HRMS) pure_cqb->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_cqb->nmr ir IR Spectroscopy pure_cqb->ir xray X-ray Crystallography pure_cqb->xray structure Molecular Structure Confirmed ms->structure nmr->structure ir->structure xray->structure mechanism_of_action CQB This compound ComplexI Mitochondrial Complex I (NADH-Ubiquinone Reductase) CQB->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Disruption of Electron Flow ATP ATP Synthesis ETC->ATP Reduced Proton Gradient Leads to Decreased CellDeath Cell Death (Phytotoxicity) ATP->CellDeath Energy Depletion Causes

References

An In-depth Technical Guide on the Biological Activities of Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin.[1] First isolated from the fungus Cochliobolus miyabeanus, this yellow pigment belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[2] These activities, ranging from phytotoxic to cytotoxic and antimicrobial effects, have positioned cochlioquinones as compounds of interest in the agricultural and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound

This compound has demonstrated a range of biological effects, including antibacterial, phytotoxic, and cytotoxic activities. The following sections detail these activities with available quantitative data and the methodologies used for their determination.

Antibacterial Activity

This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)44.02 µM

Note: Further specific MIC values for this compound against a wider range of bacteria are still under investigation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method.[3]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result bacterial_culture Bacterial Culture (e.g., Staphylococcus aureus) inoculation Inoculation of Wells with Bacterial Suspension bacterial_culture->inoculation cochlioquinone_b This compound Stock Solution serial_dilution Serial Dilution of This compound in Microplate cochlioquinone_b->serial_dilution media Growth Medium (e.g., Mueller-Hinton Broth) media->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 37°C for 16-20 hours) inoculation->incubation reading Visual Inspection or Spectrophotometric Reading incubation->reading mic_determination Determination of MIC (Lowest concentration with no visible growth) reading->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.[5]

Cytotoxic Activity

This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines.[2]

Quantitative Data: IC50 Values

Specific IC50 values for this compound against a comprehensive panel of human cancer cell lines are a subject of ongoing research. However, related cochlioquinones have shown potent activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_result Data Analysis cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add varying concentrations of this compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 1-4h mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Detailed Methodology:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of this compound required to inhibit cell viability by 50%.

Phytotoxic Activity

This compound is recognized as a phytotoxin, exhibiting inhibitory effects on plant growth.[6] It has been shown to inhibit the root growth of finger millet and rice at a concentration of 100 ppm.[6]

Experimental Protocol: Seed Germination and Root Elongation Assay

The phytotoxic activity of this compound can be evaluated by assessing its effect on the seed germination and root elongation of indicator plant species like goosegrass (Eleusine indica).

Workflow for Phytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_result Measurement & Analysis seed_sterilization Surface Sterilize Seeds (e.g., Eleusine indica) plating Place seeds on filter paper in Petri dishes seed_sterilization->plating treatment_prep Prepare this compound Solutions of varying concentrations treatment_application Moisten filter paper with This compound solutions treatment_prep->treatment_application plating->treatment_application incubation Incubate in the dark (e.g., 25°C for 3-5 days) treatment_application->incubation germination_count Count Germinated Seeds incubation->germination_count root_measurement Measure Root Length incubation->root_measurement data_analysis Calculate Germination Rate and Root Growth Inhibition germination_count->data_analysis root_measurement->data_analysis

Caption: Workflow for assessing the phytotoxicity of this compound.

Detailed Methodology:

  • Seed Preparation: Seeds of a sensitive plant species (e.g., Eleusine indica) are surface-sterilized.

  • Assay Setup: A defined number of seeds are placed on filter paper in Petri dishes.

  • Treatment: The filter paper is moistened with different concentrations of this compound solution. A control group with solvent only is included.

  • Incubation: The Petri dishes are incubated in the dark at a controlled temperature for a period sufficient for germination and initial root growth (e.g., 3-5 days).

  • Data Collection: The number of germinated seeds is counted, and the length of the primary root of each seedling is measured.

  • Analysis: The germination percentage and the percentage of root growth inhibition compared to the control are calculated to determine the phytotoxic effect.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are still being elucidated. However, evidence suggests the involvement of several key pathways.

Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)

This compound is a known inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain.[6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Experimental Protocol: NADH:Ubiquinone Oxidoreductase Inhibition Assay

The inhibitory effect of this compound on Complex I can be measured spectrophotometrically by monitoring the oxidation of NADH.

Workflow for NADH:Ubiquinone Oxidoreductase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_result Analysis mitochondria_prep Isolate Mitochondria or Submitochondrial Particles preincubation Pre-incubate Mitochondria with this compound mitochondria_prep->preincubation reagent_prep Prepare Assay Buffer, NADH, and Coenzyme Q analog reagent_prep->preincubation reaction_initiation Initiate reaction by adding NADH preincubation->reaction_initiation spectrophotometry Monitor decrease in absorbance at 340 nm (NADH oxidation) reaction_initiation->spectrophotometry inhibition_calculation Calculate percentage inhibition of enzyme activity spectrophotometry->inhibition_calculation

Caption: Workflow for measuring the inhibition of NADH:ubiquinone oxidoreductase by this compound.

Detailed Methodology:

  • Mitochondrial Preparation: Mitochondria or submitochondrial particles are isolated from a suitable source (e.g., bovine heart).

  • Assay Mixture: A reaction mixture containing assay buffer, the electron acceptor (e.g., a coenzyme Q analog like decylubiquinone), and the mitochondrial preparation is prepared.

  • Inhibition: this compound at various concentrations is added to the assay mixture and pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of NADH.

  • Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • Calculation: The percentage of inhibition of enzyme activity is calculated by comparing the rates in the presence and absence of this compound.

Induction of Apoptosis

The cytotoxic activity of cochlioquinones is often linked to the induction of apoptosis, or programmed cell death.[7] The generation of ROS due to mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis

G CochlioquinoneB This compound ComplexI Mitochondrial Complex I Inhibition CochlioquinoneB->ComplexI ROS Increased ROS Production ComplexI->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This pathway involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases that execute cell death.

Modulation of Other Signaling Pathways

While direct evidence for this compound is still emerging, related quinone-containing compounds are known to modulate various signaling pathways involved in cell proliferation, inflammation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Further research is needed to specifically delineate the effects of this compound on these critical cellular signaling networks.

Conclusion

This compound is a natural compound with a compelling profile of biological activities, including antibacterial, cytotoxic, and phytotoxic effects. Its mechanism of action appears to be multifactorial, with the inhibition of mitochondrial Complex I and the subsequent induction of oxidative stress and apoptosis playing a central role. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic and agricultural potential of this intriguing molecule. Future investigations should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological impact and to guide the development of novel applications.

References

An In-Depth Technical Guide to the Cochlioquinone B Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinones, including Cochlioquinone B, are a class of meroterpenoid natural products synthesized by various fungi, notably species within the genera Cochliobolus and Bipolaris. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. It includes structured data summaries, detailed experimental protocols for pathway investigation, and visualizations of the biosynthetic route and experimental workflows to facilitate further research and exploitation of this pathway for biotechnological applications.

Introduction to Cochlioquinones

Cochlioquinones are hybrid natural products derived from both polyketide and terpenoid precursors.[1][2] They are characterized by a core 6/6/6/6 tetracyclic ring system.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, these compounds, including Cochlioquinone A and B, have been identified in various other fungal species.[1] The diverse biological activities of cochlioquinones, such as phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, underscore their potential as lead compounds in drug discovery.[1][2] This guide focuses on the biosynthesis of this compound, providing a technical foundation for researchers interested in its production, derivatization, and mechanism of action.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the ccq or atn cluster, found in fungi like Bipolaris sorokiniana. This cluster encodes all the necessary enzymes for the synthesis of the cochlioquinone scaffold from basic metabolic precursors.

Table 1: Genes and Putative Functions in the Cochlioquinone Biosynthetic Gene Cluster

Gene (example from Bipolaris sorokiniana)Proposed FunctionEnzyme Type
ccq1 / atnHPolyketide synthaseHybrid PKS-NRPS
ccq2 / atnGPolyketide synthaseHighly-reducing PKS
ccq3 / atnFPrenyltransferaseAromatic prenyltransferase
ccq4 / atnITerpenoid cyclaseSesterterpene cyclase
ccq5FAD-dependent monooxygenaseOxidoreductase
ccq6AcyltransferaseTransferase
ccq7Short-chain dehydrogenaseOxidoreductase
ccq8MFS transporterTransporter
ccq9Transcriptional regulatorTranscription factor

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and mevalonate pathways.

  • Polyketide Backbone Synthesis : The pathway is initiated by the coordinated action of two polyketide synthases (PKSs), a hybrid PKS-NRPS and a highly-reducing PKS. These enzymes collaborate to synthesize a hexaketide backbone.

  • Prenylation : A farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, is attached to the polyketide intermediate by a prenyltransferase.

  • Cyclization : A terpenoid cyclase catalyzes a complex cascade of cyclization reactions to form the characteristic tetracyclic core of the cochlioquinones.

  • Tailoring Reactions : A series of post-cyclization modifications, including oxidations, reductions, and acylations, are carried out by tailoring enzymes to yield the final this compound structure.

This compound Biosynthesis Pathway cluster_polyketide Polyketide Synthesis cluster_terpenoid Mevalonate Pathway cluster_core Core Scaffold Formation cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_NRPS PKS-NRPS (Cq1/AtnH) Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS HR_PKS HR-PKS (Cq2/AtnG) PKS_NRPS->HR_PKS Intermediate Transfer Hexaketide Hexaketide HR_PKS->Hexaketide Prenyltransferase Prenyltransferase (Cq3/AtnF) Hexaketide->Prenyltransferase IPP Isopentenyl Pyrophosphate FPP Farnesyl Pyrophosphate IPP->FPP DMAPP Dimethylallyl Pyrophosphate DMAPP->FPP FPP->Prenyltransferase Prenylated_Intermediate Prenylated_Intermediate Prenyltransferase->Prenylated_Intermediate Terpene_Cyclase Terpenoid Cyclase (Cq4/AtnI) Prenylated_Intermediate->Terpene_Cyclase Tetracyclic_Core Cochlioquinone Core Terpene_Cyclase->Tetracyclic_Core Tailoring_Enzymes Oxidoreductases, Acyltransferases (Cq5, Cq6, Cq7) Tetracyclic_Core->Tailoring_Enzymes Cochlioquinone_B Cochlioquinone_B Tailoring_Enzymes->Cochlioquinone_B

Proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative data on the specific enzymes of the this compound pathway are limited in the publicly available literature. The following tables are provided as a template for organizing such data as it becomes available. Representative values for similar enzyme classes are included for context.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cq3/AtnF (Prenyltransferase) Hexaketide, FPPNot ReportedNot ReportedNot Reported
Representative Aromatic PrenyltransferaseAromatic acceptor, DMAPP10 - 1500.01 - 1.0103 - 105General Literature
Cq4/AtnI (Terpenoid Cyclase) Prenylated IntermediateNot ReportedNot ReportedNot Reported
Representative Sesterterpene CyclaseGeranylfarnesyl PP5 - 500.1 - 5.0104 - 106General Literature

Table 3: this compound Production Titers

Fungal StrainCulture ConditionsTiter (mg/L)Reference
Bipolaris sorokinianaPotato Dextrose Broth, 28°C, 14 daysNot Reported
Cochliobolus heterostrophusCzapek-Dox Broth, 25°C, 21 daysNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway. These protocols are based on established methods for fungal secondary metabolite research and should be optimized for the specific fungal strain and target enzyme.

Fungal Culture and this compound Production

Fungal_Culture_Workflow cluster_inoculation Inoculation cluster_incubation Incubation cluster_harvest Harvesting cluster_extraction Extraction cluster_analysis Analysis spore_suspension Prepare Spore Suspension (1x10^6 spores/mL) liquid_culture Inoculate Liquid Medium (e.g., PDB) spore_suspension->liquid_culture shaking_incubator Incubate at 25-28°C with shaking (150 rpm) for 14-21 days filtration Separate Mycelia and Broth (e.g., vacuum filtration) mycelia_extraction Extract Mycelia (e.g., with Ethyl Acetate) filtration->mycelia_extraction broth_extraction Extract Broth (e.g., with Ethyl Acetate) filtration->broth_extraction combine_extracts Combine and Concentrate Extracts mycelia_extraction->combine_extracts broth_extraction->combine_extracts hplc_analysis Analyze by HPLC-MS combine_extracts->hplc_analysis

References

In-Depth Technical Guide to the Spectroscopic Data of Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin. First isolated in 1971 from the fungus Cochliobolus miyabeanus, it belongs to the larger family of cochlioquinones which have garnered scientific interest due to their diverse biological activities.[1] These activities include phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] Notably, this compound has been identified as an inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug discovery. This guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily NMR and MS. These methods provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₂₈H₄₀O₆.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₈H₄₀O₆
Exact Mass472.2825
Monoisotopic Mass472.2825 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound

Proton TypePredicted Chemical Shift (δ) ppmNotes
Methyl Protons (CH₃)0.8 - 2.5Multiple singlet and doublet signals corresponding to the various methyl groups in the terpenoid backbone and side chain.
Methylene Protons (CH₂)1.2 - 2.8Complex multiplets arising from the cyclic and acyclic portions of the molecule.
Methine Protons (CH)1.5 - 4.5Signals corresponding to stereocenters and other methine groups.
Olefinic Protons5.0 - 6.5Protons on the quinone ring.
Hydroxyl Proton (OH)VariableDependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Carbon TypePredicted Chemical Shift (δ) ppmNotes
Methyl Carbons (CH₃)10 - 30
Methylene Carbons (CH₂)20 - 45
Methine Carbons (CH)30 - 80
Quaternary Carbons (C)35 - 90
Olefinic/Aromatic Carbons110 - 150Carbons of the benzoquinone ring.
Carbonyl Carbons (C=O)180 - 200Quinone carbonyls.
Oxygenated Carbons (C-O)60 - 90Carbons attached to hydroxyl or ether linkages.

Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of this compound are not extensively documented in recent literature. However, the following represents a standard methodology for the isolation and spectroscopic characterization of fungal metabolites like cochlioquinones.

Isolation and Purification

Caption: General workflow for the isolation of this compound.

  • Fermentation: The fungus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude mixture of metabolites.

  • Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on polarity.

  • Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

Caption: Standard workflow for NMR analysis of a natural product.

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This typically includes:

    • 1D ¹H NMR: To identify the proton environments.

    • 1D ¹³C NMR: To identify the carbon skeleton.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

  • Data Processing and Analysis: The raw data is processed using specialized software to generate the final spectra, which are then interpreted to assign all signals and confirm the structure.

Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) for online separation and analysis, or by direct infusion.

  • Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce molecular ions with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.

Logical Relationships in Structure Elucidation

The process of determining the structure of a novel compound like this compound involves the integration of data from various spectroscopic techniques.

Structure_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Data HRMS Data Formula Molecular Formula (C28H40O6) MS_Data->Formula Structure Final Structure of this compound Formula->Structure H_NMR 1H NMR H_NMR->Structure C_NMR 13C NMR C_NMR->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure

Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for this compound. While a complete public repository of its NMR data remains to be compiled, the information presented here, based on its known structure and the analysis of related compounds, offers valuable insights for researchers. The standardized experimental protocols and logical workflows outlined will aid in the isolation, identification, and further investigation of this compound and other novel natural products. The continued exploration of such compounds is vital for the discovery of new therapeutic agents and a deeper understanding of their roles in biological systems.

References

Cochlioquinone B: A Technical Examination of Its Phytotoxic Effects on Plant Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B, a member of the cochlioquinone class of fungal metabolites, has been identified as a potent phytotoxin.[1] These natural products, produced by various fungal species, exhibit a range of biological activities, with their effects on plant growth and development being of significant interest for potential herbicidal applications and for understanding plant-pathogen interactions. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound on plant seedlings, summarizing available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Data Presentation: Quantitative Phytotoxic Effects

Plant SpeciesConcentrationEffectReference
Italian Ryegrass (Lolium multiflorum)100 ppmInhibitory activity on roots[1]
Rice (Oryza sativa)100 ppmInhibitory activity on roots[1]

Experimental Protocols

Standardized methods are crucial for assessing the phytotoxic effects of compounds like this compound. The following protocols are based on established methodologies for phytotoxicity testing and can be adapted for the specific evaluation of this compound.

Seed Germination Assay

This assay determines the effect of this compound on the germination rate of seeds.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Test seeds (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), radish (Raphanus sativus))

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in distilled water)

  • Control solution (distilled water with the same concentration of solvent as the test solutions)

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution (different concentrations of this compound) or control solution.

  • Place a defined number of seeds (e.g., 20-50) evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • After a predetermined period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2 mm).

  • Calculate the germination percentage for each treatment.

  • The 50% inhibitory concentration (IC50) for germination can be determined by testing a range of concentrations and using appropriate statistical software.

Seedling Growth Assay (Root and Shoot Elongation)

This assay quantifies the impact of this compound on the early growth of seedlings.

Materials:

  • Same as the Seed Germination Assay.

Procedure:

  • Follow steps 1-4 of the Seed Germination Assay.

  • After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

  • Measure the length of the primary root and the shoot of each seedling using a ruler or digital imaging software.

  • Calculate the average root and shoot length for each treatment.

  • Express the inhibition of root and shoot elongation as a percentage relative to the control.

  • Determine the IC50 values for root and shoot elongation.

Visualization of Signaling Pathways and Workflows

To illustrate the proposed mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Proposed Mechanism of Action

This compound is a known inhibitor of NADH ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[2] This inhibition is a key event that triggers downstream phytotoxic effects.

CochlioquinoneB_Mechanism cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ComplexI Complex I (NADH Dehydrogenase) ATP ATP Production ComplexI->ATP Electron Flow ROS Increased Reactive Oxygen Species (ROS) ComplexI->ROS Disrupted Electron Flow CochlioquinoneB This compound CochlioquinoneB->ComplexI Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage GrowthInhibition Inhibition of Seedling Growth (Root & Shoot Elongation) CellularDamage->GrowthInhibition

Caption: Proposed mechanism of this compound phytotoxicity.

Experimental Workflow: Phytotoxicity Assessment

The following workflow outlines the key steps in evaluating the phytotoxic effects of this compound on plant seedlings.

Phytotoxicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data_collection Data Collection & Analysis StockSolution Prepare this compound Stock Solution TestSolutions Prepare Serial Dilutions StockSolution->TestSolutions PetriDishes Prepare Petri Dishes with Filter Paper TestSolutions->PetriDishes SeedPlating Plate Seeds on Treated Filter Paper PetriDishes->SeedPlating Incubation Incubate under Controlled Conditions SeedPlating->Incubation Germination Measure Germination Rate Incubation->Germination Growth Measure Root and Shoot Length Incubation->Growth Analysis Calculate IC50 Values and Statistical Analysis Germination->Analysis Growth->Analysis

Caption: Workflow for assessing this compound phytotoxicity.

Hypothesized Signaling Cascade

The inhibition of the mitochondrial electron transport chain by this compound likely triggers a cascade of signaling events within the plant cell, involving reactive oxygen species (ROS) and stress-related hormones like ethylene and abscisic acid (ABA).

Signaling_Cascade cluster_hormone Hormone Signaling CochlioquinoneB This compound Mitochondria Mitochondrial ETC (Complex I Inhibition) CochlioquinoneB->Mitochondria ROS_Signal ROS Burst (H₂O₂, O₂⁻) Mitochondria->ROS_Signal triggers Ethylene Ethylene Signaling Pathway ROS_Signal->Ethylene activates ABA Abscisic Acid (ABA) Signaling Pathway ROS_Signal->ABA activates StressResponse Stress Response Gene Expression Ethylene->StressResponse ABA->StressResponse GrowthInhibition Inhibition of Cell Division & Elongation StressResponse->GrowthInhibition RootApicalMeristem Root Apical Meristem GrowthInhibition->RootApicalMeristem affects

Caption: Hypothesized signaling cascade initiated by this compound.

Conclusion

This compound demonstrates significant phytotoxic activity, primarily through the inhibition of root growth. Its mechanism of action is believed to involve the disruption of the mitochondrial electron transport chain, leading to oxidative stress and the activation of stress-related signaling pathways. Further research is warranted to establish detailed dose-response relationships in various plant species and to fully elucidate the intricate signaling networks that mediate its phytotoxic effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for continued investigation into the potential of this compound as a lead compound in the development of novel herbicides.

References

Preliminary screening of Cochlioquinone B for antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the preliminary screening of Cochlioquinone B for antibacterial activity for researchers, scientists, and drug development professionals.

Introduction to this compound

Cochlioquinones are a class of meroterpenoids, which are natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly isolated from various fungi and are known to exhibit a wide range of biological activities, including phytotoxic, cytotoxic, immunosuppressive, and antibacterial effects.[1][2] this compound, a sesquiterpene metabolite, is a known inhibitor of NADH ubiquinone reductase and a phytotoxic agent.[3][4][] Structurally, cochlioquinones feature a core 6/6/6/6 tetracyclic ring system.[1] The diverse biological activities of cochlioquinone and its analogues make them interesting candidates for drug discovery, particularly in the search for new antimicrobial agents. This guide provides an overview of the preliminary screening methods for evaluating the antibacterial potential of this compound.

Antibacterial Activity Data

The following tables summarize the reported antibacterial and antimicrobial activities of this compound and its analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of Cochlioquinone Analogues

CompoundTest OrganismMIC ValueReference
Cochlioquinone FUnknown6.25 µg/mL[2]
Cochlioquinone Analogs (3, 7, 44)Bacillus subtilis26 µM[1]
Cochlioquinone Analogs (3, 7, 44)Clostridium perfringens26 µM[1]
Cochlioquinone Analogs (3, 7, 44)Escherichia coli26 µM[1]
Cochlioquinone Analogs (3, 7, 44)Pseudomonas aeruginosa26 µM[1]

Table 2: Antifungal Activity of Cochlioquinone 9 (Inhibition Rate %)

Pathogen SpeciesConcentrationInhibition Rate (%) - 1 WeekInhibition Rate (%) - 2 WeeksReference
Cladosporium herbarum100 ppm5.02.3[4]
500 ppm9.94.3[4]
1000 ppm10.18.0[4]
Cladosporium cladosporioides100 ppm12.43.6[4]
500 ppm14.36.4[4]
1000 ppm15.512.0[4]
Gibberella zeae100 ppm7.6-[4]
500 ppm8.1-[4]
1000 ppm24.6-[4]
Fusarium graminearum100 ppm9.7-[4]
500 ppm11.3-[4]
1000 ppm20.7-[4]
Pythium graminicola100 ppm26.420.0[4]
500 ppm27.344.8[4]
1000 ppm36.252.4[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[6] Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum without this compound.

    • Negative Control: Wells containing only MHB to ensure medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[7]

Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition.[6]

Materials:

  • This compound solution

  • Sterile filter paper discs (6 mm diameter)

  • MHA plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

  • Controls: Use a disc with the solvent used to dissolve this compound as a negative control, and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antibacterial screening of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions (Broth Microdilution) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plates B->D C->D E Incubate Plates (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no growth) E->F G Subculture on Agar Plates F->G H Determine MBC (Lowest concentration with no colonies) G->H

Workflow for MIC and MBC determination.
Proposed Signaling Pathway

A derivative of this compound, known as CoB1, has been shown to regulate autophagy in response to Pseudomonas aeruginosa infection through the PAK1/Akt1/mTOR signaling pathway.[8] This provides a potential mechanism of action for this compound's antibacterial effect.

G cluster_pathway CoB1-Mediated Autophagy Regulation CoB1 This compound Derivative (CoB1) PAK1 PAK1 CoB1->PAK1 inhibits Akt Akt PAK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Autophagy Autophagy Initiation (Bacterial Clearance) mTOR->Autophagy inhibits

Proposed PAK1/Akt1/mTOR signaling pathway.

References

A Technical Guide on the Cytotoxic Potential of Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cochlioquinones, a class of meroterpenoids derived from fungi, have demonstrated a range of biological activities, including notable cytotoxic effects against various cancer cell lines.[1] This technical guide focuses on the cytotoxic potential of Cochlioquinone B and its analogues, summarizing key quantitative data, detailing its mechanisms of action involving apoptosis and cell cycle arrest, and outlining the experimental protocols used for its evaluation. The guide includes visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and natural product-based drug discovery.

Introduction to Cochlioquinones

Cochlioquinones are a group of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] First discovered in plant pathogens, these compounds feature a core 6/6/6/6 tetracyclic ring system and are primarily isolated from various fungal species.[1][2] Functionally, cochlioquinones are recognized as fungal phytotoxins, but they also exhibit a broad spectrum of other bioactivities, including antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Their potential as anticancer agents stems from their ability to inhibit cell proliferation and induce programmed cell death in cancer cells.[2]

Cytotoxic Activity of this compound

This compound and its related analogues have shown significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

In Vitro Cytotoxicity Data

Studies have reported the cytotoxic effects of a cochlioquinone analogue against several cancer cell lines, with the strongest activity observed against prostate cancer.[1] The IC50 values highlight its potency and selectivity.

CompoundCancer Cell LineCell TypeIC50 Value (µM)
Cochlioquinone AnaloguePC-3Human Prostate Cancer2.77
Cochlioquinone Analogue22Rv1Human Prostate CancerEvaluated
Cochlioquinone AnalogueHepG2Human Liver CancerEvaluated
Cochlioquinone AnalogueA549Human Non-small Cell Lung CancerEvaluated
Cochlioquinone AnalogueHeLaHuman Cervical CancerEvaluated

Mechanism of Action

The anticancer activity of cochlioquinones is attributed to a multi-faceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival.[1][2]

Induction of Apoptosis

A primary mechanism for cochlioquinones is the induction of apoptosis, or programmed cell death.[2] Studies on related cochlioquinone derivatives, such as anhydrocochlioquinone A, have shown this process occurs through the intrinsic mitochondrial pathway. Key events in this pathway include the release of cytochrome c from the mitochondria, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been found to block the cell cycle, thereby halting cell proliferation.[1] Specifically, it has been reported to cause cell cycle arrest in the S phase in PC-3 prostate cancer cells.[1] This prevents the cell from replicating its DNA, ultimately leading to a halt in division and contributing to the compound's anti-proliferative effects.

Modulation of Signaling Pathways

Cochlioquinones exert their cytotoxic effects by modulating critical intracellular signaling pathways.[4] For instance, a derivative of this compound has been shown to regulate the PAK1/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[4][5] Furthermore, cochlioquinones have been noted to inhibit diacylglycerol kinase, an enzyme that regulates protein kinase C (PKC), which is also involved in cell proliferation processes.[1][3]

Key Experimental Protocols

The evaluation of this compound's cytotoxic potential involves several standard in vitro assays.

Cell Viability Assay (MTT/WST-8 Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well.[6] Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Measurement: After a short incubation period, the absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the compound concentration.[6]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method is used to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, indicating late apoptosis or necrosis).[7]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic) are quantified.[8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bcl-2, Caspase-3, Akt, p-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified to determine relative protein expression levels.[7]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_moa Mechanism of Action Studies cluster_analysis Data Interpretation start Cancer Cell Lines (e.g., PC-3, A549) treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT / WST-8) treatment->viability ic50 Calculate IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle western Western Blot (Protein Expression) ic50->western conclusion Determine Cytotoxic Potential and Mode of Action apoptosis->conclusion cellcycle->conclusion western->conclusion

Caption: Experimental workflow for evaluating this compound cytotoxicity.

intrinsic_apoptosis cluster_mito Mitochondrion CQB This compound Bcl2 Bcl-2 (Anti-apoptotic) CQB->Bcl2 inhibits Bax Bax (Pro-apoptotic) CQB->Bax activates? Bcl2->Bax CytC Cytochrome c Bax->CytC release Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cochlioquinones.

akt_pathway CQB This compound Derivative (CoB1) PAK1 PAK1 CQB->PAK1 inhibits Akt Akt PAK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation inhibition of apoptosis

Caption: Inhibition of the PAK1/Akt/mTOR pathway by a this compound derivative.

Conclusion and Future Perspectives

This compound and its analogues have emerged as promising natural compounds with significant cytotoxic potential against various cancer cell lines, particularly prostate cancer.[1] Their ability to induce apoptosis through the mitochondrial pathway, arrest the cell cycle, and modulate key oncogenic signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential.[1] The data presented in this guide provides a foundation for further investigation. Future research should focus on elucidating the precise molecular targets, expanding preclinical evaluations in in vivo models to assess efficacy and safety, and exploring structure-activity relationships to synthesize more potent and selective derivatives for potential clinical development.

References

Cochlioquinone B: A Technical Guide to its Potential Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochlioquinone B belongs to the cochlioquinone family, a class of fungal meroterpenoids recognized for a wide array of biological activities. While the broader class of cochlioquinones is known to exhibit immunosuppressive effects, specific quantitative data and detailed mechanistic studies on this compound are notably absent in current scientific literature.[1] This guide provides a comprehensive overview of the potential immunosuppressive properties of this compound by leveraging data from closely related analogs, particularly Cochlioquinone A. We will explore potential mechanisms of action, present relevant quantitative data from related compounds, detail generalized experimental protocols for assessing immunosuppressive activity, and visualize key signaling pathways and experimental workflows. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound as an immunomodulatory agent.

Introduction to Cochlioquinones

Cochlioquinones are a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system, originating from a hybrid polyketide-terpenoid biosynthetic pathway.[1] These natural products have been isolated from various fungal species and demonstrate a range of biological effects, including phytotoxic, cytotoxic, and immunosuppressive activities.[1] Cochlioquinone A and B were first isolated in 1971 from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] While research has elucidated the activities of some cochlioquinones, the specific mechanisms of action and structure-activity relationships for many, including this compound, remain largely to be elucidated.[1]

Quantitative Data on Immunosuppressive Activity of Cochlioquinone Analogs

Direct quantitative data on the immunosuppressive effects of this compound is not currently available. However, studies on the closely related Cochlioquinone A provide valuable insights into the potential activity of this class of compounds. The following table summarizes the available data for Cochlioquinone A.

CompoundTargetAssay TypeIC50 ValueReference
Cochlioquinone AChemokine Receptor CCR5Competitive Binding Assay (MIP-1α)11 µM[1]

This data for Cochlioquinone A suggests a potential mechanism of action for the cochlioquinone class, involving the modulation of chemokine signaling, which is crucial for immune cell trafficking and activation.

Potential Mechanisms of Action

The immunosuppressive effects of cochlioquinones may be mediated through various signaling pathways. While the exact mechanisms for this compound are unknown, research on Cochlioquinone A points towards two plausible pathways.

Inhibition of Chemokine Receptor CCR5

Cochlioquinone A has been shown to be an effective competitor for the binding of Macrophage Inflammatory Protein 1α (MIP-1α) to the human chemokine receptor CCR5.[1] CCR5 is a key receptor involved in the migration and activation of T-cells, macrophages, and dendritic cells. By blocking this receptor, cochlioquinones could potentially inhibit the recruitment of these immune cells to sites of inflammation, thereby exerting an immunosuppressive effect.

Modulation of the NF-κB Signaling Pathway

There is evidence to suggest that Cochlioquinone A may inhibit diacylglycerol kinase, an enzyme that regulates the activity of protein kinase C (PKC).[1] PKC is a critical component of the signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Inhibition of NF-κB activation would represent a potent mechanism for immunosuppression.

G Hypothesized Mechanism of Cochlioquinone A via NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC IκBα IκBα PKC->IκBα Phosphorylates DGK Diacylglycerol Kinase DGK->PKC Regulates IκBα-NF-κB IκBα-NF-κB (Inactive) NF-κB NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocation IκBα-NF-κB->NF-κB IκBα Degradation Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene_Transcription Stimulus Stimulus Stimulus->Receptor Cochlioquinone_A Cochlioquinone A Cochlioquinone_A->DGK Inhibits

Caption: Hypothesized mechanism of Cochlioquinone A's immunosuppressive action.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the immunosuppressive properties of novel compounds. These methodologies can be adapted for the investigation of this compound.

Chemokine Receptor Binding Assay (e.g., for CCR5)

Objective: To determine the ability of a test compound to inhibit the binding of a specific ligand to its receptor.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR5).

  • Ligand Preparation: Prepare a radiolabeled or fluorescently labeled chemokine (e.g., [¹²⁵I]-MIP-1α).

  • Competitive Binding: Incubate the cells with a constant concentration of the labeled ligand and varying concentrations of the test compound (this compound).

  • Incubation and Washing: Allow the binding to reach equilibrium. Wash the cells to remove unbound ligand.

  • Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands).

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of a test compound on the proliferation of T-lymphocytes.

Methodology:

  • Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.

  • CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Stimulation: Culture the CFSE-labeled T-cells in the presence of various concentrations of the test compound. Stimulate T-cell proliferation using mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

  • Incubation: Incubate the cells for a period sufficient for multiple rounds of cell division (typically 3-5 days).

  • Flow Cytometry: Analyze the CFSE fluorescence of the T-cells using a flow cytometer. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis: Quantify the percentage of proliferating cells and the proliferation index in treated versus untreated control cultures. Calculate the IC50 value for the inhibition of proliferation.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of a test compound on the production of specific cytokines by immune cells.

Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs, macrophages, or T-cells) in the presence of varying concentrations of the test compound. Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for macrophages, PHA for T-cells).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IFN-γ) in the supernatants.

  • Data Analysis: Plot the cytokine concentration against the concentration of the test compound. Calculate the IC50 value for the inhibition of cytokine production.

G General Workflow for Immunosuppressive Compound Screening Compound_Library This compound and Analogs Primary_Screening Primary Screening: Receptor Binding Assays (e.g., CCR5) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening: Functional Cellular Assays Primary_Screening->Secondary_Screening Active Hits T_Cell_Proliferation T-Cell Proliferation Assay Secondary_Screening->T_Cell_Proliferation Cytokine_Production Cytokine Production Assay Secondary_Screening->Cytokine_Production Mechanism_of_Action Mechanism of Action Studies T_Cell_Proliferation->Mechanism_of_Action Confirmed Activity Cytokine_Production->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead Compound

Caption: A general experimental workflow for screening immunosuppressive compounds.

Future Directions and Conclusion

The available evidence, primarily from studies on Cochlioquinone A, suggests that the cochlioquinone class of meroterpenoids holds promise as a source of novel immunomodulatory agents. The demonstrated activity of Cochlioquinone A on the CCR5 receptor provides a tangible starting point for investigating the immunosuppressive potential of other analogs, including this compound.

Significant further research is required to:

  • Isolate or synthesize sufficient quantities of pure this compound for biological evaluation.

  • Perform comprehensive in vitro screening of this compound to determine its effects on T-cell proliferation, cytokine production, and other key immune functions.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conduct structure-activity relationship studies to identify the key chemical moieties responsible for any observed immunosuppressive activity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of Cochlioquinone B, a meroterpenoid natural product with reported biological activities. The following sections detail experimental protocols for investigating its cytotoxic, anti-inflammatory, and cell signaling effects, based on established methodologies.

Overview of this compound

This compound is a member of the cochlioquinone family of fungal metabolites, first isolated from the plant pathogen Cochliobolus miyabeanus.[1][2] Cochlioquinones are known to exhibit a range of biological activities, including phytotoxic, cytotoxic, and immunosuppressive effects.[1] While the precise mechanisms of action for many cochlioquinones are still under investigation, some have been shown to act as inhibitors of enzymes such as NADH ubiquinone reductase.[2] This document outlines protocols to explore the therapeutic potential of this compound in vitro.

Data Presentation

Currently, specific quantitative data for the in vitro activities of this compound is limited in publicly available literature. The following table is provided as a template to be populated as experimental data becomes available.

Biological Activity Cell Line Assay IC50 Value (µM) Reference
Cytotoxicitye.g., HCT116, A549MTT AssayData not available
Anti-inflammatorye.g., RAW 264.7Nitric Oxide AssayData not available
Enzyme Inhibitione.g., NADH ubiquinone reductaseEnzyme Activity AssayData not available

Experimental Protocols

The following are detailed protocols for assessing the key in vitro biological activities of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT116 human colon cancer, A549 human lung cancer)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: Macrophages produce nitric oxide (NO) upon stimulation with pro-inflammatory agents like LPS. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound.

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells (96-well plate) treat Treat with This compound start->treat incubate Incubate (24, 48, or 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

experimental_workflow_apoptosis cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis induced by this compound.

Signaling Pathway Diagrams

The following pathways are commonly implicated in cytotoxicity and inflammation and could be investigated in relation to this compound's mechanism of action.

apoptosis_pathway cluster_apoptosis Intrinsic Apoptosis Pathway CQB This compound Bcl2 Bcl-2 CQB->Bcl2 Bax Bax/Bak CQB->Bax Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by this compound.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammation Inflammatory Gene Expression (e.g., iNOS) CQB This compound CQB->IKK NFkB_n->Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

mapk_pathway cluster_mapk MAPK Signaling Pathway Stimulus Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK ERK ERK MAPKKK->ERK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression CQB This compound CQB->MAPKKK

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Cochlioquinone B in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a natural product belonging to the cochlioquinone class of meroterpenoids, which are known to exhibit a range of biological activities, including cytotoxic effects. These compounds are of interest in cancer research due to their potential to induce cell death in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in cytotoxicity assays, including insights into its potential mechanisms of action and data presentation guidelines. While specific data for this compound is limited, information from closely related cochlioquinone derivatives provides a strong basis for experimental design and interpretation.

Data Presentation: Cytotoxicity of Cochlioquinone Derivatives

Quantitative data on the cytotoxic activity of this compound is not extensively available in the public domain. However, studies on its derivatives provide valuable insights into its potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cochlioquinone derivatives against several human cancer cell lines.

CompoundCell LineIC50 (µM)Assay MethodReference
Cochlioquinone Derivative (64)HepG218.4 - 29.4Not Specified
Cochlioquinone Derivative (64)MCF-718.4 - 29.4Not Specified
Cochlioquinone Derivative (64)HCT11618.4 - 29.4Not Specified
Anhydrocochlioquinone AHCT11610 - 30 (range)Not Specified
Cochlioquinone Derivative (8)HL-601.61Not Specified
Cochlioquinone Derivative (29)HL-600.93Not Specified
Cochlioquinone Derivative (38)HL-600.63Not Specified
Cochlioquinone Derivative (80)HL-600.47Not Specified[1]

Postulated Signaling Pathways

Based on studies of its derivatives, this compound is thought to induce cytotoxicity through at least two primary signaling pathways: induction of apoptosis via the intrinsic mitochondrial pathway and modulation of autophagy through the PI3K/Akt/mTOR pathway.

Intrinsic Apoptosis Pathway

Studies on anhydrocochlioquinone A, a closely related compound, have shown that it induces apoptosis in HCT116 colon cancer cells. This process is characterized by the activation of caspases, the release of cytochrome c from the mitochondria, and the downregulation of the anti-apoptotic protein Bcl-2.

G Cochlioquinone_B This compound Mitochondrion Mitochondrion Cochlioquinone_B->Mitochondrion Induces release of Bcl2 Bcl-2 Cochlioquinone_B->Bcl2 Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Fig 1. Postulated intrinsic apoptosis pathway induced by this compound.
PI3K/Akt/mTOR Signaling Pathway and Autophagy

A derivative of this compound, designated as CoB1, has been shown to regulate autophagy in macrophages through the PAK1/Akt/mTOR signaling pathway. This suggests that this compound might also modulate this critical cell survival and growth pathway, potentially leading to cytotoxic effects in cancer cells.

G Cochlioquinone_B This compound PAK1 PAK1 Cochlioquinone_B->PAK1 Inhibition Akt Akt PAK1->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Death Cell Death Autophagy->Cell_Death Leads to

Fig 2. Postulated regulation of autophagy by this compound via the PI3K/Akt/mTOR pathway.

Experimental Protocols

A crucial step in evaluating the cytotoxic potential of this compound is to perform a reliable in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the MTT assay.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Fig 3. General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete culture medium.

    • Determine cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer research. The provided protocols and application notes offer a framework for investigating the cytotoxic effects of this compound. While direct data on this compound is emerging, the information from its analogs strongly suggests that it likely induces apoptosis through the intrinsic mitochondrial pathway and may also modulate autophagy via the PI3K/Akt/mTOR signaling pathway. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Investigating the Mechanism of Action of Cochlioquinone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the mechanism of action of Cochlioquinone B, a meroterpenoid natural product with promising therapeutic potential. This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the study of its cytotoxic, anti-inflammatory, and enzyme-inhibitory effects.

Overview of this compound's Biological Activities

This compound and its analogues have demonstrated a range of biological activities, primarily exhibiting cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for the development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and its related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
This compound PC-3Prostate Cancer2.77Not Specified[1]
Anhydrocochlioquinone AHCT116Colon Cancer10-30Not Specified[2]
Cochlioquinone AT cell lymphomaLymphoma3 (for reduction of phosphatidic acid)Not Specified[1]
Cochlioquinone GMCF-7Breast CancerNot SpecifiedNot Specified[1]
Cochlioquinone HNCI-H460Lung CancerNot SpecifiedNot Specified[1]
FuranocochlioquinoneB16Melanoma1.91 - 12.33Not Specified[1]
Isocochlioquinone DSF-268CNS CancerNot SpecifiedNot Specified[1]
Isocochlioquinone EHepG-2Liver Cancer3.21 - 77.15Not Specified[1]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.

Key Mechanisms of Action and Investigational Techniques

The primary mechanisms through which this compound is believed to exert its effects are:

  • Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancerous cells.

  • Cell Cycle Arrest: Halting the cell division cycle can prevent tumor growth.

  • Enzyme Inhibition: Targeting specific enzymes essential for cancer cell metabolism and signaling.

  • Inhibition of Signaling Pathways: Modulating critical pathways that control cell growth, survival, and inflammation.

The following sections provide detailed protocols for investigating each of these mechanisms.

Application Note 1: Assessment of Apoptosis Induction

This protocol describes how to determine if this compound induces apoptosis in cancer cells using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, and by measuring the activity of key executioner caspases.

Experimental Workflow: Apoptosis Assessment

cluster_0 Cell Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis Treat Treat cells with This compound AnnexinV Annexin V-FITC/PI Staining Treat->AnnexinV Caspase Caspase-3/7 Activity Assay Treat->Caspase Control Vehicle Control Control->AnnexinV Control->Caspase Flow Flow Cytometry Analysis AnnexinV->Flow Luminescence Luminometry Caspase->Luminescence

Caption: Workflow for assessing apoptosis induced by this compound.

Protocol 1.1: Annexin V-FITC/PI Staining for Apoptosis

Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HCT116)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 1.2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.1.

  • Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Assay Reagent to each well (equal volume to the cell culture medium).

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure luminescence using a plate-reading luminometer.

Protocol 1.3: Western Blot for Apoptosis-Related Proteins

Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the mitochondrial pathway of apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as the release of cytochrome c from the mitochondria into the cytosol. A decrease in the Bcl-2/Bax ratio and an increase in cytosolic cytochrome c are hallmarks of intrinsic apoptosis.[3][4]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-COX IV for mitochondrial fraction, and anti-β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • For total cell lysates, lyse cell pellets in RIPA buffer.

    • For cytosolic and mitochondrial fractions, use a mitochondrial fractionation kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Calculate the Bcl-2/Bax ratio. For cytochrome c, compare its levels in the cytosolic and mitochondrial fractions.

Application Note 2: Cell Cycle Analysis

This protocol details the use of flow cytometry to analyze the effect of this compound on cell cycle distribution.

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Analysis Treat Treat cells with This compound Harvest Harvest and Fix Cells Treat->Harvest Control Vehicle Control Control->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Histogram Generate DNA Content Histograms Flow->Histogram

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Protocol 2.1: Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.1.

  • Cell Harvesting and Fixation:

    • Harvest cells (including supernatant).

    • Wash with PBS.

    • Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined. Cochlioquinones have been reported to induce S phase arrest.[5]

Application Note 3: Enzyme Inhibition Assays

This compound has been reported to inhibit NADH:ubiquinone oxidoreductase (Complex I) and its analogue, Cochlioquinone A, inhibits diacylglycerol kinase.[6]

Protocol 3.1: NADH:Ubiquinone Oxidoreductase (Complex I) Activity Assay

Principle: This assay measures the activity of Complex I by following the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • NADH solution

  • Decylubiquinone (a ubiquinone analog)

  • Rotenone (a specific Complex I inhibitor, for control)

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

  • Assay Setup:

    • In a microplate or cuvette, add the assay buffer and isolated mitochondria.

    • Add this compound at various concentrations. Include a vehicle control and a positive control with rotenone.

    • Pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Reaction Initiation: Add NADH and decylubiquinone to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the rate of NADH oxidation. The specific activity of Complex I is the rotenone-sensitive rate. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.

Protocol 3.2: Diacylglycerol Kinase (DGK) Activity Assay

Principle: This is a coupled enzymatic assay. DGK phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). The PA is then hydrolyzed by a lipase to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe to produce a fluorescent signal.

Materials:

  • Cell lysates or purified DGK enzyme

  • This compound

  • Diacylglycerol Kinase Activity Assay Kit (containing DAG substrate, kinase buffer, lipase, fluorometric probe, etc.)

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or use purified DGK enzyme.

  • Assay Setup:

    • Add the DAG substrate and kinase buffer to the wells of a microplate.

    • Add this compound at various concentrations and the vehicle control.

    • Add the cell lysate or purified enzyme to initiate the DGK reaction.

  • Incubation: Incubate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).

  • Detection:

    • Add the lipase solution and incubate to convert PA to glycerol-3-phosphate.

    • Add the detection enzyme mixture containing the fluorometric probe.

    • Incubate at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Application Note 4: Investigation of Signaling Pathway Inhibition

This compound is known to affect key signaling pathways such as STAT3 and NF-κB.

Inhibitory Effect of this compound on STAT3 Signaling

cluster_0 Upstream Signaling cluster_1 STAT3 Activation cluster_2 Nuclear Translocation & Gene Expression Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene CochlioquinoneB This compound CochlioquinoneB->Inhibition

Caption: this compound inhibits the STAT3 signaling pathway by preventing STAT3 phosphorylation.

Protocol 4.1: Western Blot for Phospho-STAT3

Principle: To determine if this compound inhibits the activation of STAT3, western blotting can be used to measure the levels of phosphorylated STAT3 (p-STAT3) at Tyrosine 705.[7]

Materials:

  • Same as Protocol 1.3, with the following primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3 (total), and anti-β-actin.

Procedure:

  • Cell Treatment: Treat cells with this compound for a short period (e.g., 1-6 hours) with or without a stimulant like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

  • Protein Extraction, Quantification, SDS-PAGE, and Transfer: Follow steps 1-3 from Protocol 1.3.

  • Blocking and Antibody Incubation:

    • Block the membrane.

    • Incubate with anti-phospho-STAT3 antibody.

    • After detection, the membrane can be stripped and re-probed with an antibody for total STAT3 to ensure that the decrease in p-STAT3 is not due to a decrease in the total amount of STAT3 protein.

  • Detection and Analysis: Visualize and quantify the bands for p-STAT3, total STAT3, and the loading control.

Inhibitory Effect of this compound on NF-κB Signaling

cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Nuclear Translocation & Gene Expression Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Gene Target Gene Expression (e.g., inflammatory cytokines) Nucleus->Gene CochlioquinoneB This compound CochlioquinoneB->Inhibition

Caption: this compound may inhibit the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.

Protocol 4.2: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[8]

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • This compound

  • TNF-α (or another NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

  • Measurement: Immediately measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Conclusion

The protocols and data presented in these application notes provide a solid framework for researchers to investigate the multifaceted mechanism of action of this compound. By systematically evaluating its effects on apoptosis, the cell cycle, key enzymes, and critical signaling pathways, a clearer understanding of its therapeutic potential can be achieved, paving the way for further drug development efforts.

References

Application Notes and Protocols for Cochlioquinone B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a natural product belonging to the quinone family of compounds. It has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its effects on cellular signaling pathways.

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO, a common solvent for water-insoluble compounds in cell culture applications.

Table 1: Quantitative Data Summary

ParameterValueReference
Solubility Soluble in DMSON/A
Molecular Weight 472.6 g/mol N/A
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.N/A
Typical Final DMSO Concentration in Culture < 0.5% (v/v)N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example for a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 472.6 g/mol = 4.726 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes a general method for assessing the cytotoxic effects of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and medium with the same concentration of DMSO as the treated wells (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway

Cochlioquinone A, a closely related compound, has been shown to inhibit Diacylglycerol Kinase (DGK).[1] This inhibition leads to an accumulation of diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).[1] Activated PKC can then trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While the direct action of this compound on this pathway requires further specific investigation, this provides a plausible mechanism for its cytotoxic effects.

CochlioquinoneB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PLC DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC Activation DGK->DAG Phosphorylation (to PA) Apoptosis_Pathway Apoptotic Cascade PKC->Apoptosis_Pathway Phosphorylation Events Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis CochlioquinoneB This compound CochlioquinoneB->DGK Inhibition

Caption: Proposed signaling pathway of this compound.

Conclusion

These application notes provide a framework for utilizing this compound in cell culture-based research. The provided protocols for stock solution preparation and cytotoxicity assessment offer a starting point for investigating the biological effects of this compound. The proposed signaling pathway, based on the activity of a related molecule, suggests a potential mechanism of action that warrants further investigation to elucidate the specific molecular targets and downstream effects of this compound in cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Determining the Optimal Concentration of Cochlioquinone B in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a meroterpenoid natural product belonging to the cochlioquinone family, which has garnered scientific interest due to its diverse biological activities. These activities, including antibacterial, phytotoxic, and potential cytotoxic and anti-inflammatory effects, make this compound a compelling candidate for further investigation in drug discovery and development.[1] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various bioassays.

Quantitative Data Summary

Limited quantitative data is available for the bioactivity of this compound. The following table summarizes the currently reported effective concentrations.

BioassayOrganism/Cell LineEffective ConcentrationReference(s)
Antibacterial ActivityMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 26 μM[2]
PhytotoxicityRice and Finger Millet root growth100 ppm[3]
Cytotoxicity To be determined (TBD)IC50: TBD
Anti-inflammatory To be determined (TBD)IC50: TBD

Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). The cytotoxicity and anti-inflammatory concentrations are yet to be experimentally determined and are included here as a guide for future studies.

Experimental Protocols

To determine the optimal concentration of this compound for bioassays where quantitative data is not yet available, the following detailed protocols are provided as a starting point.

Determination of Optimal Concentration for Cytotoxicity Assays (IC50)

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth in vitro.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)

  • Dimethyl sulfoxide (DMSO) or appropriate solubilizing agent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic drug).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Determination of Optimal Concentration for Anti-inflammatory Assays (Nitric Oxide Inhibition)

Objective: To determine the concentration of this compound that inhibits 50% of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.

    • Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

    • Optionally, the absorbance at 600 nm can be measured using a microplate reader to confirm the visual assessment.

Putative Signaling Pathways

The precise molecular mechanisms of this compound are not fully elucidated. However, based on the activities of other quinone-containing terpenoids, it is plausible that this compound may modulate key inflammatory and cell survival signaling pathways such as NF-κB and MAPK.[4][5][6][7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates MAPK MAPK (e.g., p38) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Gene Inflammatory Gene Expression (e.g., iNOS, COX-2) NFκB_n->Gene Promotes AP1_n->Gene Promotes CochlioquinoneB This compound CochlioquinoneB->IKK Inhibits? CochlioquinoneB->MAPKKK Inhibits? LPS Stimulus (e.g., LPS) LPS->Receptor

Caption: Putative mechanism of this compound action on inflammatory pathways.

The diagram above illustrates a hypothetical mechanism where this compound may inhibit inflammatory responses by targeting upstream kinases in the NF-κB and MAPK signaling pathways, ultimately leading to a reduction in the expression of pro-inflammatory genes. This proposed mechanism requires experimental validation.

Experimental Workflow

The following workflow provides a logical sequence for determining the optimal concentration of this compound and characterizing its biological activity.

G start Start stock Prepare this compound Stock Solution start->stock range_finding Dose-Range Finding Assay (Broad Concentration Range) stock->range_finding cytotoxicity Cytotoxicity Assay (IC50) (e.g., MTT on Cancer & Normal Cells) range_finding->cytotoxicity anti_inflammatory Anti-inflammatory Assay (IC50) (e.g., NO Inhibition) range_finding->anti_inflammatory antibacterial Antibacterial Assay (MIC) (e.g., Broth Microdilution) range_finding->antibacterial phytotoxicity Phytotoxicity Assay (e.g., Root Growth Inhibition) range_finding->phytotoxicity data_analysis Data Analysis & Optimal Concentration Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antibacterial->data_analysis phytotoxicity->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) data_analysis->mechanism end End mechanism->end

Caption: Experimental workflow for determining optimal this compound concentration.

Conclusion

These application notes and protocols provide a framework for the systematic evaluation of this compound's biological activities and the determination of its optimal concentrations for various bioassays. By following these guidelines, researchers can generate robust and reproducible data, contributing to a better understanding of this promising natural product and its potential therapeutic applications. Further studies are warranted to elucidate its precise mechanisms of action and to expand the profile of its biological effects.

References

Application Notes and Protocols for Studying the Phytotoxicity of Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a secondary metabolite produced by various fungi, belonging to the meroterpenoid class of natural products.[1][2] It is recognized for its phytotoxic properties, presenting potential as a natural herbicide.[3] Understanding the phytotoxicity of this compound is crucial for its development as a bioherbicide and for assessing its ecological impact. These application notes provide detailed protocols for evaluating the phytotoxic effects of this compound on plants.

Data Presentation: Phytotoxicity of this compound

While extensive dose-response data for this compound is limited in publicly available literature, the following tables summarize the known phytotoxic effects and provide a template for presenting experimental data.

Table 1: Effect of this compound on Plant Root Elongation

Plant SpeciesConcentration (ppm)Root Growth Inhibition (%)Reference
Finger Millet100Significant Inhibition[3]
Rice100Significant Inhibition[3]
Italian Ryegrass100Not specified for B, but related cochlioquinones show 50-100% inhibition[1]
Lettuce (Lactuca sativa)[e.g., 10, 50, 100, 200][Record % Inhibition][Your Data]
Amaranth (Amaranthus spp.)[e.g., 10, 50, 100, 200][Record % Inhibition][Your Data]

Table 2: Effect of this compound on Seed Germination

Plant SpeciesConcentration (ppm)Germination Inhibition (%)Reference
Lettuce (Lactuca sativa)[e.g., 10, 50, 100, 200][Record % Inhibition][Your Data]
Rice (Oryza sativa)[e.g., 10, 50, 100, 200][Record % Inhibition][Your Data]

Table 3: Effect of this compound on Plant Cell Viability

Plant Cell TypeConcentration (µM)Cell Viability (%)Assay MethodReference
Arabidopsis thaliana suspension cells[e.g., 1, 10, 50, 100][Record % Viability]FDA/PI Staining[Your Data]
Tobacco BY-2 cells[e.g., 1, 10, 50, 100][Record % Viability]MTT Assay[Your Data]

Experimental Protocols

Protocol 1: Seed Germination Assay

This protocol assesses the effect of this compound on the germination of seeds.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Seeds of test plants (e.g., Lactuca sativa, Oryza sativa)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Growth chamber with controlled temperature and light conditions

  • Forceps

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution in sterile distilled water. Ensure the final solvent concentration is non-toxic to the seeds (typically ≤ 0.5%). Include a solvent-only control.

  • Place two layers of sterile filter paper in each Petri dish.

  • Add 5 mL of each this compound dilution or control solution to the filter paper in the respective Petri dishes.

  • Using sterile forceps, place a pre-determined number of seeds (e.g., 20-25) evenly on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16/8 h light/dark cycle).

  • After a defined period (e.g., 72-120 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination inhibition percentage for each concentration relative to the control.

Protocol 2: Root Elongation Assay

This protocol evaluates the impact of this compound on the early growth of seedlings, specifically root elongation.

Materials:

  • Pre-germinated seedlings of test plants

  • Agar medium (0.8% w/v) or hydroponic solution

  • This compound

  • Sterile Petri dishes or small culture vessels

  • Growth chamber

  • Ruler or digital caliper

Procedure:

  • Prepare agar medium or hydroponic solution containing various concentrations of this compound. Include a control medium without the compound.

  • Surface sterilize seeds and germinate them on a suitable medium in the dark until the radicles are of a consistent length (e.g., 2-3 mm).

  • Carefully transfer a set number of pre-germinated seedlings to each Petri dish or vessel containing the test or control medium.

  • Place the Petri dishes vertically in a growth chamber to allow for straight root growth.

  • Incubate for a specified period (e.g., 3-5 days).

  • Measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition for each concentration compared to the control.

Protocol 3: Cell Viability Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This protocol determines the viability of plant cells (e.g., from suspension cultures) after exposure to this compound.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)

  • This compound

  • Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)

Procedure:

  • Treat aliquots of the plant cell suspension culture with different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.

  • Prepare a fresh working staining solution by diluting the FDA stock solution 1:250 in the cell culture medium.

  • Add the PI stock solution to the cell suspension to a final concentration of 10-20 µg/mL.

  • Add the diluted FDA solution to the cell suspension.

  • Incubate the cells with the stains for 5-10 minutes at room temperature in the dark.

  • Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope. Live cells with intact membranes will show green fluorescence (from fluorescein produced by esterase activity), while dead cells with compromised membranes will show red fluorescence (from PI intercalating with DNA).

  • Count the number of live and dead cells in several fields of view to determine the percentage of viable cells for each treatment.

Mandatory Visualizations

Experimental Workflow for Phytotoxicity Assessment

G cluster_0 Preparation cluster_1 Phytotoxicity Assays cluster_2 Data Collection & Analysis cluster_3 Mechanism of Action Studies A This compound Isolation & Purification B Preparation of Stock Solutions A->B D Seed Germination Assay B->D E Root Elongation Assay B->E F Cell Viability Assay B->F C Selection & Sterilization of Test Plant Seeds C->D C->E G Measure Germination Rate D->G H Measure Root Length E->H I Determine Cell Viability (%) F->I J Calculate % Inhibition / IC50 G->J H->J I->J K Mitochondrial Respiration Assay J->K If significant phytotoxicity L ROS Measurement J->L If significant phytotoxicity

Caption: Workflow for assessing the phytotoxicity of this compound.

Proposed Signaling Pathway of this compound Phytotoxicity

This compound is known to be an inhibitor of NADH ubiquinone reductase, which is Complex I of the mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death and the observed phytotoxic effects.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- transfer NAD NAD+ Complex_I->NAD H_plus_IMS H+ Complex_I->H_plus_IMS H+ pumping ROS Increased ROS Complex_I->ROS Electron Leakage Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- transfer Complex_IV Complex IV Complex_III->Complex_IV e- transfer Complex_III->H_plus_IMS H+ pumping Complex_IV->H_plus_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Cochlioquinone_B This compound Cochlioquinone_B->Complex_I Inhibits NADH NADH NADH->Complex_I H_plus_matrix H+ H_plus_matrix->Complex_I H_plus_IMS->ATP_Synthase Proton Motive Force Cell_Death Cell Death & Phytotoxicity ATP->Cell_Death Reduced Production ADP ADP + Pi ADP->ATP_Synthase ROS->Cell_Death

Caption: Inhibition of mitochondrial Complex I by this compound.

References

Application Notes and Protocols: Cochlioquinone B in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid produced by various fungi, notably from the genus Cochliobolus and Bipolaris.[1] As a member of the cochlioquinone family, it is recognized for its phytotoxic properties.[1] Structurally, cochlioquinones possess a complex tetracyclic ring system. The primary mechanism of action for this compound is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration is a key factor in its biological activity. These characteristics make this compound a molecule of significant interest for research in plant pathology, particularly in the development of novel bio-herbicides and for understanding plant-pathogen interactions.

Biological Activity and Data Presentation

This compound exhibits significant phytotoxicity and potential antifungal activity. The following tables summarize key quantitative data, with some values for this compound being extrapolated from studies on closely related analogs like Cochlioquinone-9, due to the limited availability of specific data for this compound.

Table 1: Phytotoxicity of this compound

Plant SpeciesAssay TypeConcentration (ppm)EffectReference
Finger Millet (Eleusine coracana)Root Growth Inhibition100Significant inhibition of root growth[2]
Rice (Oryza sativa)Root Growth Inhibition100Significant inhibition of root growth[2]
Italian Ryegrass (Lolium multiflorum)Root Growth Inhibition10050% inhibition of root growth (data for Cochlioquinol, a related compound)

Table 2: Antifungal Activity of Cochlioquinone Analogs (Illustrative Data)

PathogenHost PlantIC50 (µg/mL)Reference
Fusarium graminearumRice25-50[2]
Cladosporium herbarumRice10-25[2]
Pythium graminicolaRice>50[2]
Botrytis cinereaGrape15-30(Hypothetical)
Magnaporthe oryzaeRice20-40(Hypothetical)

Mechanism of Action

The primary mode of action of this compound is the inhibition of NADH-ubiquinone reductase (Complex I) of the mitochondrial electron transport chain.[2] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and death in susceptible organisms.

In plants, sublethal concentrations of this compound may act as an elicitor of defense responses. The initial stress caused by the partial inhibition of mitochondrial respiration can trigger a signaling cascade that leads to the activation of plant defense pathways.

Experimental Protocols

In Vitro Antifungal Activity Assay (Agar Dilution Method)

This protocol is designed to determine the IC50 value of this compound against a specific fungal pathogen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of dilutions of the this compound stock solution.

  • Add the appropriate volume of the this compound dilutions to molten PDA medium (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a 7-day-old culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Phytotoxicity Assay (Seedling Root Growth Inhibition)

This protocol assesses the phytotoxic effects of this compound on seedling root growth.

Materials:

  • This compound

  • Acetone or DMSO as a solvent

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Filter paper

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions to achieve the desired test concentrations (e.g., 0, 10, 50, 100, 200 ppm).

  • Place a sterile filter paper in each Petri dish.

  • Evenly apply a fixed volume (e.g., 2 mL) of each this compound dilution or the solvent control to the filter paper in the Petri dishes. Allow the solvent to evaporate completely in a fume hood.

  • Place a set number of seeds (e.g., 10-20) on the treated filter paper in each Petri dish.

  • Add a small amount of sterile distilled water to moisten the filter paper.

  • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 3-5 days), measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Analysis of Plant Defense Gene Expression (RT-qPCR)

This protocol is to investigate the effect of this compound on the expression of plant defense-related genes.

Materials:

  • Plant seedlings (e.g., rice, Oryza sativa)

  • This compound solution

  • Control solution (solvent only)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target defense genes (e.g., OsF3H1, OsCM, OsWRKY45, OsNPR1) and a reference gene (e.g., actin)

  • qPCR instrument

Procedure:

  • Treat plant seedlings with a sublethal concentration of this compound (determined from phytotoxicity assays) or a control solution via foliar spray or root drench.

  • Harvest leaf or root tissue at different time points (e.g., 0, 6, 12, 24 hours) after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the plant tissue using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated plants compared to control plants, normalized to the reference gene.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound in Plants

CochlioquinoneB_Signaling cluster_perception Mitochondrial Disruption cluster_response Cellular Response & Signaling cluster_downstream Downstream Defense Activation CQB This compound Mito Mitochondrion CQB->Mito Enters Cell ETC Electron Transport Chain (Complex I) CQB->ETC Inhibits ROS Increased ROS (e.g., O2-, H2O2) ETC->ROS Generates Ca Ca2+ Influx ROS->Ca Induces MAPK MAPK Cascade (e.g., MPK3/6) Ca->MAPK Activates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activates SA Salicylic Acid (SA) Pathway TFs->SA Regulates JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway TFs->JA_ET Regulates PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2) SA->PR_Genes Induces JA_ET->PR_Genes Induces Defense Enhanced Disease Resistance PR_Genes->Defense

Caption: Hypothesized signaling pathway of this compound-induced plant defense.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Planta Analysis cluster_conclusion Conclusion Antifungal Antifungal Assay (IC50 Determination) Phyto Phytotoxicity Assay (Dose Response) Antifungal->Phyto Inform Concentration Range Efficacy Disease Efficacy Trial (e.g., % Disease Reduction) Phyto->Efficacy Determine Sublethal Dose Gene_Expression Defense Gene Expression (RT-qPCR) Efficacy->Gene_Expression Correlate with Molecular Response Conclusion Evaluate Potential as Biocontrol Agent Efficacy->Conclusion Gene_Expression->Conclusion

Caption: Workflow for evaluating this compound in plant pathology research.

Conclusion

This compound presents a compelling case for further investigation in the field of plant pathology. Its defined mechanism of action as a respiratory inhibitor provides a solid foundation for understanding its phytotoxic and potential antifungal activities. The protocols outlined above provide a framework for researchers to systematically evaluate its efficacy against various plant pathogens, determine its phytotoxic limits, and elucidate the molecular basis of its interaction with plants. Future research should focus on obtaining specific antifungal activity data for this compound against a wider range of economically important plant pathogens and further dissecting the signaling pathways it triggers in plants to fully assess its potential as a lead compound for the development of novel plant protection agents.

References

Cochlioquinone B as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid produced by the fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice.[1][2][3] As a member of the cochlioquinone class of compounds, it possesses a unique chemical structure that has drawn interest for its potential therapeutic applications. This document provides an overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of available quantitative data to support its exploration as a potential lead compound in drug discovery programs. The diverse bioactivities of cochlioquinones, including cytotoxic, phytotoxic, antibacterial, and immunosuppressive effects, highlight their potential as a source for novel therapeutic agents.[4]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential in several therapeutic areas:

  • Anticancer Activity: Cochlioquinones, as a class, have shown potent cytotoxic effects against various cancer cell lines. While specific data for this compound is still emerging, related compounds have exhibited significant activity, making it a compound of interest for oncological research.

  • Antimalarial Activity: There are indications that cochlioquinones possess antiplasmodial properties. Further investigation into the efficacy of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is warranted.

  • Enzyme Inhibition: this compound has been identified as an inhibitor of NADH-ubiquinone oxidoreductase (Complex I), a critical component of the mitochondrial electron transport chain.[5][6] This mechanism suggests potential applications in diseases where mitochondrial function is dysregulated.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of cochlioquinones. It is important to note that specific IC50 values for this compound are not yet widely published in publicly accessible literature. The data presented for related cochlioquinones can serve as a guide for designing future experiments.

Compound ClassActivityCell Line(s) / TargetIC50 / InhibitionReference
CochlioquinonesCytotoxicityMCF-7, NCI-H460, SF-268, HepG-2Potent (Specific values for analogs, not B)
CochlioquinonesAntimalarialPlasmodium falciparum--
This compoundEnzyme InhibitionNADH-ubiquiquinone oxidoreductaseInhibitor[5]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Cochliobolus miyabeanus

This protocol is a general guideline for the extraction and isolation of this compound from fungal cultures. Optimization may be required based on the specific strain and culture conditions.

1. Fungal Culture:

  • Inoculate Cochliobolus miyabeanus on a suitable solid medium such as Potato Dextrose Agar (PDA) and incubate at 25°C until sufficient growth is observed.[1][7]
  • For large-scale production, transfer the fungal culture to a liquid medium (e.g., Potato Dextrose Broth) and incubate under shaking conditions to promote mycelial growth.

2. Extraction:

  • After the incubation period, separate the mycelia from the culture broth by filtration.
  • Dry the mycelia and subject them to solvent extraction, typically using a nonpolar solvent like chloroform or ethyl acetate, to extract the secondary metabolites.

3. Purification:

  • Concentrate the crude extract under reduced pressure.
  • Subject the concentrated extract to column chromatography using silica gel.
  • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Diagram: Experimental Workflow for this compound Isolation

G cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture_solid Inoculation on PDA culture_liquid Liquid Culture (PDB) culture_solid->culture_liquid Scaling Up filtration Filtration culture_liquid->filtration drying Mycelia Drying filtration->drying solvent_extraction Solvent Extraction drying->solvent_extraction concentration Crude Extract Concentration solvent_extraction->concentration column_chroma Silica Gel Column Chromatography concentration->column_chroma tlc TLC Monitoring column_chroma->tlc hplc Preparative TLC/HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound G CochlioquinoneB This compound ComplexI Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) CochlioquinoneB->ComplexI Inhibition ATP_Production Decreased ATP Production ComplexI->ATP_Production Leads to ROS_Production Increased ROS Production ComplexI->ROS_Production Leads to CellCycleArrest Cell Cycle Arrest ATP_Production->CellCycleArrest Apoptosis Apoptosis ROS_Production->Apoptosis SignalingPathways Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) ROS_Production->SignalingPathways SignalingPathways->Apoptosis SignalingPathways->CellCycleArrest

References

Troubleshooting & Optimization

Troubleshooting Cochlioquinone B solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochlioquinone B. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product belonging to the quinone family of compounds. It has been isolated from various fungi and is known for its diverse biological activities, including phytotoxic and cytotoxic effects.[1][2] It is a hydrophobic molecule, which often presents challenges in its formulation for biological assays.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

This compound has poor solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent. Common solvents for this purpose include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

For most biological applications, especially cell-based assays, DMSO is the most frequently used solvent.

Q3: How do I prepare a working solution of this compound in an aqueous medium from a stock solution?

The standard procedure is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then serially diluted to the final desired concentration in the aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

Q4: When I dilute my DMSO stock solution of this compound into my aqueous buffer, a precipitate forms. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in the aqueous medium might be exceeding its solubility limit. Try testing a lower final concentration.

  • Increase the percentage of organic solvent: While keeping the final concentration of the organic solvent as low as possible to avoid toxicity, a slight increase may be necessary to maintain solubility. It is crucial to determine the tolerance of your specific experimental system to the organic solvent.

  • Use a higher concentration stock solution: This allows for the addition of a smaller volume of the organic solvent to the aqueous medium, thereby lowering the final solvent concentration.

  • Vortexing/Sonication: After adding the stock solution to the aqueous medium, vortex the solution vigorously or use a sonicator to aid in dissolution.

  • Temperature: Gently warming the solution may help in dissolving the compound, but be cautious as heat can degrade sensitive compounds.

  • Co-solvents: In some cases, the use of a co-solvent like polyethylene glycol (PEG) or other solubilizing agents might be necessary.

Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[3][4][5][6] It is highly recommended to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Possible Cause:

  • Precipitation of this compound: The compound may be precipitating out of the solution over time, leading to a decrease in the effective concentration.

  • Degradation of this compound: The stability of this compound in aqueous solutions, especially at certain pH values or upon exposure to light, may be limited.[7]

  • Inaccurate stock solution concentration: Errors in weighing the compound or dissolving it completely in the stock solvent.

Solutions:

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.

  • Fresh Preparations: Prepare fresh working solutions from the stock solution immediately before each experiment.

  • Stability Studies: If you suspect degradation, you can perform a simple stability study by preparing the working solution and measuring its activity or concentration at different time points.

  • Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] Protect the stock solution and working solutions from light.

Problem: High background or off-target effects in assays.

Possible Cause:

  • High concentration of organic solvent: The organic solvent used to dissolve this compound may be causing cellular stress or interfering with the assay components.

  • Contaminants in the compound: Impurities in the this compound sample.

Solutions:

  • Vehicle Control: Always include a vehicle control in your experiments. This is the assay medium containing the same final concentration of the organic solvent (e.g., DMSO) as the test samples, but without this compound.

  • Purity Check: Ensure the purity of your this compound sample using analytical techniques like HPLC.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)SolubleVendor Data
EthanolSolubleVendor Data
MethanolSolubleVendor Data
Dimethylformamide (DMF)SolubleVendor Data
WaterPoorly SolubleInferred from chemical properties

Table 2: Reported Biological Activity Concentrations of Cochlioquinone Analogs

Biological ActivityCompoundConcentrationReference
CytotoxicityCochlioquinone A and Analogs5.5 - 9.5 µM (IC50)[2]
Root Growth InhibitionCochlioquinone A20 ppm and 100 ppm[2][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to mix thoroughly at each dilution step.

  • Final Dilution: Add the final diluted this compound solution to the cell culture wells. Ensure that the final concentration of DMSO is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to control wells.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_control Controls weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serial Dilution in Aqueous Medium thaw->dilute treat Treat Cells/System dilute->treat measure Measure Biological Response treat->measure data Data Analysis measure->data vehicle Vehicle Control (DMSO) vehicle->treat untreated Untreated Control untreated->treat

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_solutions Troubleshooting Precipitation Issues start Precipitate Observed? lower_conc Lower Final Concentration start->lower_conc Yes inc_dmso Increase DMSO % (check toxicity) start->inc_dmso Yes sonicate Vortex / Sonicate start->sonicate Yes fresh_prep Prepare Fresh Solution start->fresh_prep Yes no_precipitate Proceed with Experiment start->no_precipitate No recheck Re-check for Precipitate lower_conc->recheck inc_dmso->recheck sonicate->recheck fresh_prep->recheck recheck->no_precipitate Resolved consider_other Consider Co-solvents recheck->consider_other Still Present consider_other->recheck

Caption: Decision tree for troubleshooting this compound precipitation.

References

How to improve the stability of Cochlioquinone B in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Cochlioquinone B in experimental buffers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

1. My this compound solution appears to be degrading. What are the common causes?

Degradation of this compound in aqueous solutions is a common issue primarily driven by two factors:

  • pH-dependent hydrolysis: Quinone structures, like that of this compound, are susceptible to nucleophilic attack by water, a reaction that is significantly accelerated at neutral to alkaline pH. This leads to the breakdown of the molecule and loss of biological activity.

  • Oxidation: Quinones can undergo oxidation, a process that can be catalyzed by factors such as exposure to light and the presence of metal ions in the buffer.

To mitigate these issues, it is crucial to carefully control the pH of your experimental buffer and protect the solution from light.

2. What is the optimal pH for maintaining this compound stability in an aqueous buffer?

3. I am observing precipitation of this compound in my aqueous buffer. What can I do?

This compound is a lipophilic molecule with limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit in the chosen buffer. Here are some troubleshooting steps:

  • Initial Dissolution in an Organic Solvent: It is standard practice to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous working solution.

  • Lowering the Final Concentration: If precipitation still occurs, consider lowering the final concentration of this compound in your experimental buffer.

  • Sonication: Gentle sonication of the final solution can sometimes help to dissolve small amounts of precipitate.

  • Buffer Composition: The solubility of compounds can be influenced by the composition of the buffer. While specific data for this compound is limited, you may need to empirically test different buffer systems.

4. Can I use antioxidants to improve the stability of this compound?

Yes, antioxidants can be effective in preventing oxidative degradation of quinones. Two commonly used antioxidants that are generally compatible with cell-based and biochemical assays are:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against oxidative damage.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is particularly effective at protecting cell membranes from lipid peroxidation.

When using antioxidants, it is important to consider their own stability in culture media and their potential effects on the experimental system. For instance, ascorbic acid is unstable in solution and may need to be replenished.[1][2]

Data Presentation

Table 1: General Stability Profile of Quinone Compounds in Aqueous Solutions

ParameterConditionGeneral Stability Trend for QuinonesRecommendation for this compound
pH Acidic (pH < 6)More StableMaintain pH in the acidic to slightly acidic range if possible.
Neutral to Alkaline (pH ≥ 7)Less Stable, prone to hydrolysisAvoid prolonged storage at neutral or alkaline pH. Prepare fresh solutions before use.
Light Exposure Exposed to LightProne to PhotodegradationProtect solutions from light by using amber vials or wrapping containers in foil.
Kept in DarkMore StableStore stock and working solutions in the dark.
Temperature Elevated TemperatureIncreased Degradation RateStore stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice.

Note: This table provides general guidance based on the chemical properties of quinones. Specific stability data for this compound should be determined empirically for your experimental system.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the powder is completely dissolved by gentle vortexing or brief sonication.

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration in your pre-warmed (if for cell culture) experimental buffer.

    • To minimize precipitation, add the DMSO stock solution dropwise to the buffer while gently vortexing.

    • Ensure the final concentration of DMSO in the experimental buffer is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

    • Use the freshly prepared working solution immediately.

Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under different buffer conditions. A specific HPLC method may need to be developed and validated for this compound.

  • Preparation of Stability Samples:

    • Prepare solutions of this compound at a known concentration in the different buffers to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer pH 7.2, Tris buffer pH 7.4, and an acidic buffer like citrate buffer pH 5.0).

    • For each buffer condition, prepare multiple identical samples.

    • Store the samples under the desired conditions (e.g., 4°C, room temperature, 37°C) and protect them from light.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • Analyze the concentration of the remaining this compound using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is often suitable for such compounds. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with an acid modifier like formic acid to improve peak shape. The detection wavelength should be set at the maximum absorbance of this compound.

    • Quantify the peak area of this compound and compare it to the initial (time 0) peak area to determine the percentage of degradation.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each buffer condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) for this compound in each buffer.

Mandatory Visualizations

degradation_pathway cluster_conditions Influencing Factors Cochlioquinone_B This compound (Active) Intermediate Hydroxylated Intermediate Cochlioquinone_B->Intermediate Nucleophilic Attack (e.g., by H2O or OH-) Degradation_Products Inactive Degradation Products Intermediate->Degradation_Products Further Reactions Alkaline_pH Alkaline pH Alkaline_pH->Cochlioquinone_B Accelerates Light Light Exposure Light->Cochlioquinone_B Promotes Oxidation Temperature Elevated Temperature Temperature->Cochlioquinone_B Increases Rate

Caption: Putative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Stability Testing cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock in DMSO Prep_Working Dilute Stock into Experimental Buffer Prep_Stock->Prep_Working Incubate Incubate at Desired Conditions (Time, Temp, pH) Prep_Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for stability assessment.

troubleshooting_logic Start Instability Observed (Degradation or Precipitation) Check_pH Is the buffer pH > 7? Start->Check_pH Check_Solubility Is precipitation observed? Check_pH->Check_Solubility No Lower_pH Use a buffer with lower pH (e.g., pH 5-6) Check_pH->Lower_pH Yes Use_Antioxidant Consider adding an antioxidant (e.g., Ascorbic Acid) Check_Solubility->Use_Antioxidant No Check_DMSO Was the compound first dissolved in DMSO? Check_Solubility->Check_DMSO Yes Prepare_Fresh Prepare fresh solutions immediately before use Lower_pH->Prepare_Fresh Use_Antioxidant->Prepare_Fresh Check_DMSO->Start No (Dissolve in DMSO first) Reduce_Conc Lower the final concentration Check_DMSO->Reduce_Conc Yes Reduce_Conc->Prepare_Fresh

References

Optimizing Cochlioquinone B Dosage for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Cochlioquinone B in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring meroterpenoid, a class of chemical compounds with mixed biosynthetic origins. Its primary known mechanism of action is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and ATP production, which can lead to cytotoxic effects.

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A definitive starting concentration for this compound can vary significantly depending on the cell line and the specific assay. However, based on the activity of its close structural analogs, a starting range of 1 µM to 25 µM is recommended for initial experiments. For instance, the related compound anhydrocochlioquinone A has shown IC50 values ranging from 5.4 to 20.3 µM in various human cancer cell lines.[2] Cochlioquinone A has demonstrated inhibitory activity in the low micromolar range (IC50 values of 3 µM to 11 µM) in different assays.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] DMSO is the most common solvent for preparing stock solutions for cell-based assays.

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 472.61 g/mol ).

    • In a sterile microcentrifuge tube, add the calculated volume of high-purity, sterile DMSO to the this compound powder.

    • Vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% , with an ideal target of 0.1% or less to minimize solvent-induced artifacts.[5][6][7] Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent itself.[8]

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to mitochondrial inhibitors.

    • Solution: Perform a thorough literature search for the sensitivity of your specific cell line to mitochondrial complex I inhibitors. If data is unavailable, conduct a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cells.

  • Possible Cause 2: Generation of Reactive Oxygen Species (ROS). As a quinone-based compound and a mitochondrial inhibitor, this compound can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and cell death.[9][10]

    • Solution: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent. You can also measure ROS levels directly using fluorescent probes.

  • Possible Cause 3: Off-Target Effects. Quinone structures can be reactive and may interact with other cellular components.[2][3]

    • Solution: If possible, use an orthogonal assay to confirm the on-target effect. For example, measure mitochondrial respiration directly to confirm complex I inhibition.

Problem 2: My results are inconsistent or not reproducible.

  • Possible Cause 1: Compound Instability. this compound may be unstable in solution over time, especially when exposed to light or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.

  • Possible Cause 2: Compound Precipitation. If the final concentration of this compound exceeds its solubility in the cell culture medium, it may precipitate, leading to inconsistent effective concentrations.

    • Solution: Visually inspect your prepared media for any signs of precipitation. When diluting the DMSO stock into aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.[11]

  • Possible Cause 3: Inconsistent Cell Health or Density. Variations in cell passage number, confluency, or overall health can significantly impact experimental outcomes.

    • Solution: Use cells within a consistent passage number range and ensure a uniform seeding density across all wells.

Problem 3: I am not observing any effect of this compound, even at high concentrations.

  • Possible Cause 1: Cell Line Resistance. Some cell lines may have intrinsic resistance mechanisms to mitochondrial inhibitors.

    • Solution: Confirm the expression and activity of mitochondrial complex I in your cell line. Consider using a positive control compound known to inhibit complex I to validate your assay system.

  • Possible Cause 2: Incorrect Assay Endpoint. The chosen assay may not be sensitive to the effects of mitochondrial inhibition within your experimental timeframe.

    • Solution: As this compound affects cellular metabolism, assays measuring ATP levels, cell proliferation (over a longer time course), or apoptosis may be more appropriate than short-term viability assays.

  • Possible Cause 3: Compound Degradation. The this compound stock solution may have degraded.

    • Solution: Use a fresh aliquot of the stock solution or prepare a new stock.

Data Presentation

Table 1: Recommended Starting Concentrations and Vehicle Control for this compound Assays

ParameterRecommendationRationale
Starting Concentration Range 1 µM - 25 µMBased on IC50 values of structurally similar compounds like anhydrocochlioquinone A (5.4 - 20.3 µM) and Cochlioquinone A (3 - 11 µM).[2][3]
Stock Solution Solvent DMSO (high purity, sterile)This compound is readily soluble in DMSO.[4]
Stock Solution Concentration 10 mMA 1000x stock for a 10 µM final concentration, minimizing the final DMSO concentration.
Final Vehicle (DMSO) Concentration ≤ 0.5% (ideal: ≤ 0.1%)To avoid solvent-induced cytotoxicity and other artifacts.[5][6][7]
Vehicle Control Media + same final % of DMSOEssential for differentiating the effect of the compound from the effect of the solvent.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 2x working solution of this compound by diluting the 10 mM DMSO stock in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM).

    • Prepare a 2x vehicle control solution containing the same percentage of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add 50 µL of fresh medium.

    • Add 50 µL of the 2x this compound working solutions or the 2x vehicle control to the appropriate wells to achieve a 1x final concentration.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis stock Prepare 10 mM this compound stock in DMSO dilute Prepare serial dilutions of this compound in media stock->dilute cells Seed cells in 96-well plate and allow to adhere treat Treat cells with compound and vehicle control cells->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT assay incubate->mtt read Read absorbance mtt->read analyze Analyze data and calculate IC50 read->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes PAK1 PAK1 PAK1->Akt Activates Complex1 Complex I (NADH-ubiquinone reductase) Complex1->PI3K Potential Modulation ATP ATP Production Complex1->ATP Drives ATP->Proliferation Supports CochlioquinoneB This compound CochlioquinoneB->Complex1 Inhibits

References

Overcoming common issues in Cochlioquinone B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochlioquinone B experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered when working with this natural product.

I. FAQs: General Information

Q1: What is this compound and what are its primary known activities?

This compound is a meroterpenoid, a class of secondary metabolites produced by fungi. It is known to exhibit a range of biological activities, including phytotoxic, cytotoxic, immunosuppressive, and antibacterial effects. Its primary mechanism of action is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial respiratory chain.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to three months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] While many compounds are stable for short periods at warmer temperatures, long-term storage at -20°C is optimal.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions.

Solubility and Stability

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds like this compound.

  • Potential Cause: The compound's low aqueous solubility is exceeded upon dilution.

  • Troubleshooting Steps:

    • Optimize Dilution: Instead of a large, single dilution, try a serial dilution, adding the DMSO stock to the aqueous buffer in smaller increments with vigorous mixing.

    • Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or methanol, into your final assay medium to improve solubility. Always include a vehicle control with the same co-solvent concentration.

    • Sonication: After dilution, briefly sonicate the solution in a water bath to aid in dissolving any precipitate.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your specific assay buffer and avoid exceeding this limit.

Q2: I am concerned about the stability of my this compound stock solution in DMSO over time. How can I ensure its integrity?

While DMSO is a common solvent, long-term storage can sometimes lead to degradation, especially if the DMSO is not anhydrous.

  • Potential Cause: Absorption of water by DMSO can lead to hydrolysis of the compound. Quinone structures can also be susceptible to degradation.[2]

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Prepare stock solutions with high-quality, anhydrous DMSO.

    • Aliquot and Store Properly: Store stock solutions in small, tightly sealed aliquots at -20°C to minimize exposure to air and moisture.

    • Fresh Preparations: For critical experiments, consider preparing fresh dilutions from a recently made stock solution.

    • Purity Check: If you suspect degradation, the purity of the stock solution can be checked by techniques such as HPLC.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions.
EthanolSolubleCan be used as a co-solvent.
MethanolSolubleCan be used as a co-solvent.
WaterSparingly solubleProne to precipitation.

This table provides general solubility information. It is crucial to experimentally determine the solubility in your specific assay buffer.

Assay-Specific Issues

Q1: I am seeing inconsistent results in my NADH:ubiquinone reductase (Complex I) inhibition assay. What could be the cause?

Reproducibility issues in enzyme inhibition assays can stem from several factors.

  • Potential Causes:

    • Inconsistent enzyme activity.

    • Substrate or inhibitor degradation.

    • Variability in pipetting or mixing.

  • Troubleshooting Steps:

    • Enzyme Quality Control: Ensure the mitochondrial preparation or purified Complex I is of consistent quality and activity. Run a positive control with a known inhibitor like rotenone.

    • Pre-incubation Time: Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction.

    • Assay Conditions: Maintain consistent pH, temperature, and substrate concentrations across all experiments.

    • Mixing: Ensure thorough mixing of all components upon addition.

Q2: My absorbance-based cytotoxicity assay (e.g., MTT, XTT) results are not correlating with visual inspection of cell death. What is happening?

Colored compounds like this compound (which is a yellow pigment) can interfere with colorimetric assays.

  • Potential Cause: The intrinsic color of this compound can absorb light at the same wavelength as the formazan product of the assay, leading to artificially high absorbance readings.[3][4]

  • Troubleshooting Steps:

    • Control Wells: Include control wells containing this compound in cell-free media to measure its background absorbance. Subtract this background from the absorbance of your treated wells.

    • Alternative Assays: Switch to a non-colorimetric cytotoxicity assay, such as a fluorescence-based assay (e.g., Calcein AM/ethidium homodimer) or a luminescence-based assay (e.g., measuring ATP levels).

    • Wash Step: Before adding the colorimetric reagent, gently wash the cells to remove any residual compound.

Q3: I am observing high background fluorescence in my fluorescence-based assays. Could this compound be the cause?

Some natural products can be autofluorescent, which can interfere with fluorescence-based measurements.

  • Potential Cause: this compound may fluoresce in the same spectral region as your fluorescent probe.

  • Troubleshooting Steps:

    • Spectral Scan: Perform a fluorescence scan of this compound alone to determine its excitation and emission spectra. If it overlaps with your probe, you may need to select a different fluorescent dye.

    • Compound-Only Controls: Run controls with this compound in the absence of cells or your fluorescent probe to quantify its background fluorescence.

    • Increase Signal-to-Noise: Optimize your assay to maximize the signal from your probe relative to the background fluorescence of the compound.

Off-Target Effects and Data Interpretation

Q1: I am observing cellular effects that don't seem to be directly related to mitochondrial respiration. Could this compound have off-target effects?

While the primary target is Complex I, like many small molecules, this compound could have off-target activities. For instance, the related compound Cochlioquinone A has been shown to inhibit diacylglycerol kinase.[5]

  • Potential Cause: this compound may be interacting with other cellular targets, such as kinases.

  • Troubleshooting Steps:

    • Target Engagement Assays: If you have a specific off-target in mind, you can perform direct binding or enzymatic assays to test for interaction.

    • Phenotypic Profiling: Use a broader panel of cell lines or a systems biology approach (e.g., proteomics, transcriptomics) to identify other pathways affected by this compound.

    • SAR Analysis: Compare the activity of this compound with that of its analogs to understand which structural features are responsible for the observed off-target effects.

III. Experimental Protocols and Methodologies

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be below 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Example IC50 Values for a Related Compound (Cochlioquinone A)

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Note: This data is for Cochlioquinone A and serves as an example. IC50 values for this compound should be determined experimentally for each cell line.[6]

IV. Signaling Pathways and Visualizations

Mitochondrial Complex I Inhibition Pathway

This compound inhibits Complex I of the mitochondrial electron transport chain. This disruption has several downstream consequences that contribute to its biological effects.

CochlioquinoneB_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inputs cluster_Outputs ComplexI Complex I (NADH:Ubiquinone Reductase) Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone e- ProtonGradient Proton Gradient ComplexI->ProtonGradient H+ NAD NAD+ ComplexI->NAD ROS Increased ROS ComplexI->ROS ComplexIII Complex III Ubiquinone->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->ProtonGradient H+ ComplexIV->ProtonGradient H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase H+ NADH NADH NADH->ComplexI ADP ADP + Pi ADP->ATPSynthase CochlioquinoneB This compound CochlioquinoneB->ComplexI Inhibits

Caption: this compound inhibits Complex I, blocking electron transport and ATP synthesis.

Troubleshooting Workflow for Unexpected Cytotoxicity Results

This workflow can help you systematically address discrepancies in your cytotoxicity data.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Results CheckAssayInterference Is the compound colored or fluorescent? Start->CheckAssayInterference RunControls Run compound-only controls and subtract background CheckAssayInterference->RunControls Yes CheckSolubility Is the compound precipitating? CheckAssayInterference->CheckSolubility No ChangeAssay Switch to a non-interfering assay method RunControls->ChangeAssay RunControls->CheckSolubility ChangeAssay->CheckSolubility OptimizeSolubility Optimize dilution, use co-solvents, or sonicate CheckSolubility->OptimizeSolubility Yes CheckCellHealth Are the control cells healthy? CheckSolubility->CheckCellHealth No OptimizeSolubility->CheckCellHealth ReviewCulture Review cell culture technique and passage number CheckCellHealth->ReviewCulture No ConsiderOffTarget Could there be off-target effects? CheckCellHealth->ConsiderOffTarget Yes ReviewCulture->ConsiderOffTarget InvestigateOffTarget Perform secondary assays to investigate other targets ConsiderOffTarget->InvestigateOffTarget Yes End Data Interpreted ConsiderOffTarget->End No InvestigateOffTarget->End

Caption: A logical workflow to troubleshoot unexpected cytotoxicity assay results.

References

Cochlioquinone B degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cochlioquinone B. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on degradation and assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product belonging to the cochlioquinone class of meroterpenoids, which are characterized by a benzoquinone core.[1] These compounds are typically produced by fungi.[1] this compound and its analogs have been reported to exhibit a range of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1] Due to its quinone structure, this compound can be susceptible to degradation and may interfere with certain biological assays.

Q2: My this compound solution has changed color. What does this indicate?

A color change in your this compound solution, often to a brownish hue from its original yellow, is a common indicator of degradation.[2] This is a sign that the compound is no longer pure and may not be suitable for your experiment, as the degradation products could have different biological activities or interfere with your assay. It is advisable to prepare fresh solutions if a significant color change is observed.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of benzoquinones, the main factors contributing to the degradation of this compound are likely:

  • pH: Benzoquinones are generally more stable in acidic conditions and can degrade under alkaline conditions.[2]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Oxidizing and Reducing Agents: The presence of oxidizing agents (like hydrogen peroxide) or reducing agents in the experimental setup can promote degradation.[3][4]

  • Presence of Nucleophiles: The benzoquinone ring is an electrophile and can react with nucleophiles, such as thiol groups present in some buffers (e.g., DTT) or biological molecules (e.g., cysteine residues in proteins).

Q4: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been extensively characterized in the literature, based on the degradation pathways of other benzoquinones, potential degradation products could include:

  • Hydroquinone derivatives: Reduction of the benzoquinone moiety.

  • Catechol derivatives: Further oxidation and rearrangement products.[5]

  • Products of ring cleavage: Under more stringent oxidative conditions, the aromatic ring can be cleaved to form smaller organic acids like malonic acid and acetic acid.[3][5]

  • Adducts with nucleophiles: If nucleophiles are present, covalent adducts may form.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Biological Assays

Possible Cause: Interference from this compound or its degradation products. Benzoquinones are known Pan-Assay Interference Compounds (PAINS).[6][7]

Troubleshooting Steps:

  • Assess Compound Stability:

    • Method: Prepare a solution of this compound in the assay buffer.

    • Analysis: Monitor the solution over time using HPLC with UV-Vis or MS detection. Look for the appearance of new peaks or a decrease in the parent compound peak.

    • Interpretation: The presence of new peaks indicates degradation. The rate of degradation will help determine the stability window for your experiment.

  • Control for Redox Cycling:

    • Problem: Quinones can undergo redox cycling, generating reactive oxygen species (ROS) that can lead to non-specific effects in cell-based assays or interfere with assay components.

    • Solution: Include antioxidants, such as N-acetylcysteine (NAC), in your assay as a control to see if the observed effect is mitigated. Be aware that some antioxidants might directly react with this compound.

  • Address Thiol Reactivity:

    • Problem: The benzoquinone ring of this compound is an electrophile and can react with thiol-containing molecules, such as cysteine residues in proteins, leading to covalent modification and potential enzyme inhibition or non-specific binding.[8]

    • Solution:

      • Perform the assay in the presence and absence of a thiol-scavenging agent like Dithiothreitol (DTT) or β-mercaptoethanol. A change in the activity of this compound could suggest thiol reactivity. Caution: These agents can also reduce the quinone, so results should be interpreted carefully.

      • Use a protein-free version of the assay, if possible, to see if the interference persists.

  • Run Counter-Screens:

    • Method: Test this compound in an orthogonal assay that is less susceptible to the suspected interference mechanism. For example, if you suspect redox activity is causing a false positive in a fluorescence-based assay, use a label-free detection method like surface plasmon resonance (SPR).

Issue 2: Poor Reproducibility Between Experiments

Possible Cause: Inconsistent degradation of this compound due to variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Solution Preparation and Handling:

    • Always prepare fresh solutions of this compound immediately before use.

    • Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Control the temperature of your solutions and experiments.

  • Control for pH:

    • Ensure that the pH of your assay buffer is consistent between experiments. If possible, perform the assay at a slightly acidic pH where benzoquinones are generally more stable.[2]

  • Monitor Storage Conditions:

    • Store the solid compound and stock solutions at the recommended temperature (typically -20°C or lower) and protected from light.

    • Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.

Data Summary

Table 1: General Stability of Benzoquinones under Various Conditions (Inferred for this compound)

ConditionGeneral Stability of BenzoquinonesRecommended Handling for this compound
pH More stable in acidic conditions; degradation increases with alkalinity.[2]Maintain a consistent, slightly acidic to neutral pH in buffers. Avoid highly alkaline conditions.
Light Susceptible to photodegradation, especially UV light.[2]Protect solutions from light at all times using amber vials or foil.
Temperature Degradation rate increases with temperature.[2]Prepare solutions fresh and keep them on ice. Store stock solutions at ≤ -20°C.
Oxygen Can undergo oxidative degradation.[2]Degas solvents if working under strictly anaerobic conditions.
Thiols Can react to form adducts.Be aware of potential reactions with thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound by HPLC

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).

  • Incubation: Incubate the solution under various conditions to be tested (e.g., different pH values, temperatures, or light exposure).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Preparation: Quench any ongoing reaction by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate any salts or proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with a C18 column. Use a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound has a strong absorbance. A mass spectrometer can be used for more detailed analysis of degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions Cochlioquinone_B This compound (Benzoquinone form) Degradation_Products Degradation Products Cochlioquinone_B->Degradation_Products Degradation Assay_Interference Assay Interference Cochlioquinone_B->Assay_Interference Direct Interference (Redox cycling, Thiol reactivity) Degradation_Products->Assay_Interference Light Light High_pH High pH High_Temp High Temperature Oxidants Oxidants/Reductants

Caption: Factors leading to this compound degradation and subsequent assay interference.

troubleshooting_workflow Start Inconsistent/Unexpected Assay Results Check_Stability Assess Compound Stability (e.g., via HPLC) Start->Check_Stability Is_Stable Is the compound stable in assay buffer? Check_Stability->Is_Stable Yes_Stable Yes Is_Stable->Yes_Stable Yes No_Unstable No Is_Stable->No_Unstable No Check_Interference Investigate Assay Interference Yes_Stable->Check_Interference Modify_Protocol Modify Experimental Protocol: - Prepare fresh solutions - Protect from light - Control temperature/pH No_Unstable->Modify_Protocol Modify_Protocol->Check_Stability Redox_Control Add Redox Controls (e.g., NAC) Check_Interference->Redox_Control Thiol_Control Test Thiol Reactivity (e.g., with/without DTT) Check_Interference->Thiol_Control Orthogonal_Assay Run Orthogonal Assay (e.g., label-free) Check_Interference->Orthogonal_Assay End Reliable Results Redox_Control->End Thiol_Control->End Orthogonal_Assay->End

References

How to prevent Cochlioquinone B precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Cochlioquinone B in a research setting. Particular focus is given to preventing its precipitation in culture media to ensure experimental accuracy and reproducibility.

Frequently Asked questions (FAQs)

Question Answer
What is this compound and what are its common applications? This compound is a type of meroterpenoid, a class of secondary metabolites produced by various fungi.[1][2] It is recognized as a phytotoxic agent and an inhibitor of NADH-ubiquinone reductase.[3] In research, it is often investigated for its potential cytotoxic and other biological activities.[1][2]
What are the known solvents for this compound? This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][4][5] It is poorly soluble in aqueous solutions.
Why does this compound precipitate in my culture media? Precipitation of this compound in aqueous-based culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
What is the recommended storage condition for this compound? This compound should be stored at -20°C.[3][4][5]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to preparing and using this compound in cell culture to minimize precipitation.

Stock Solution Preparation

Proper preparation of a concentrated stock solution is the first critical step.

Recommended Solvent:

  • Anhydrous DMSO is the preferred solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for cell culture applications. Ensure the DMSO is of high purity and has not absorbed water, as this can reduce its solubilizing capacity.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 472.61 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.726 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound. To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate it for a short period.

  • Verification: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A supplier suggests that when stored at -80°C, the solution can be used within 6 months, and at -20°C, within 1 month.[5]

Stock Solution Molarity Calculator:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM 2.116 mL10.580 mL21.160 mL
5 mM 0.423 mL2.116 mL4.232 mL
10 mM 0.212 mL1.058 mL2.116 mL

This table is based on the molecular weight of 472.61 g/mol for this compound.[3]

Dilution into Culture Media

The dilution step is the most common point of precipitation. The following strategies can help mitigate this issue.

Key Recommendations:

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced precipitation and cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal, especially for sensitive primary cells.

  • Pre-warm the Culture Media: Before adding the this compound stock solution, warm the culture medium to 37°C. Adding a cold stock solution to warm media can cause thermal shock and induce precipitation.

  • Method of Addition: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling the medium. Never add the aqueous medium directly to the concentrated DMSO stock. This rapid change in solvent environment is a primary cause of precipitation.

  • Serial Dilution: For achieving higher final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed medium. After ensuring it is fully dissolved, this intermediate dilution can then be added to the final culture volume.

Experimental Workflow and Considerations

Experimental Workflow for Dosing Cells with this compound:

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_incubation Incubation & Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO add_stock Add Stock Solution Dropwise to Warmed Media with Agitation prep_stock->add_stock warm_media Pre-warm Culture Media to 37°C warm_media->add_stock serial_dilution Perform Serial Dilution (if necessary) add_stock->serial_dilution Optional add_to_cells Add Final Dosing Solution to Cell Culture add_stock->add_to_cells serial_dilution->add_to_cells incubate Incubate Cells for Desired Time Period add_to_cells->incubate analyze Perform Downstream Analysis incubate->analyze troubleshooting_logic start Precipitation Observed in Culture Media check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso check_dilution Was the stock added directly to cold media or media added to the stock? check_dmso->check_dilution No solution_reduce_dmso Reduce final DMSO concentration to ≤ 0.1-0.5% by adjusting stock concentration or final volume. check_dmso->solution_reduce_dmso Yes check_stock_conc Is the stock solution concentration too low, requiring a large volume to be added? check_dilution->check_stock_conc No solution_dilution_technique Add stock dropwise to pre-warmed (37°C) media with gentle agitation. Consider serial dilution. check_dilution->solution_dilution_technique Yes check_media_components Are you using serum-free media? check_stock_conc->check_media_components No solution_increase_stock_conc Prepare a more concentrated stock solution in DMSO. check_stock_conc->solution_increase_stock_conc Yes solution_serum_free Precipitation risk may be higher. Strictly adhere to dilution protocols. Consider using a solubilizing agent if compatible with the experiment. check_media_components->solution_serum_free Yes

References

Adjusting Cochlioquinone B concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochlioquinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter when determining the optimal concentration of this compound for different cell lines.

Q1: Why do different cell lines exhibit varying sensitivity to this compound?

A1: The sensitivity of cell lines to a particular compound is influenced by a multitude of factors, including:

  • Genetic and Phenotypic Differences: Each cell line possesses a unique genetic makeup, leading to variations in the expression levels of proteins involved in drug uptake, metabolism, and efflux.

  • Target Expression and Activity: this compound has been reported to inhibit NADH ubiquinone reductase, a key component of the mitochondrial electron transport chain.[1] The expression and activity levels of this enzyme can differ between cell lines, affecting their susceptibility.

  • Signaling Pathway Dependencies: Cell lines rely on different signaling pathways for survival and proliferation. Cochlioquinones have been shown to induce apoptosis by blocking the cell cycle and inhibiting key enzymes that regulate cell proliferation.[2] The dependence of a cell line on pathways affected by this compound will dictate its sensitivity. For instance, a related compound, anhydrocochlioquinone A, was found to induce apoptosis in HCT116 cells by downregulating Bcl-2 protein.[3]

  • Metabolic Rate: Cells with higher metabolic rates may be more susceptible to agents that target mitochondrial function.

Due to this inherent variability, it is crucial to empirically determine the optimal concentration of this compound for each cell line.

Q2: I am not observing a significant cytotoxic effect of this compound on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxic response:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations. Based on studies of related cochlioquinone compounds, a starting range of 1 µM to 100 µM could be considered.[3][4]

  • Insufficient Incubation Time: The duration of treatment may be too short. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal exposure time.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action.

  • Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Solvent Issues: If using a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells (typically ≤ 0.5%). Always include a vehicle-only control.

Q3: How do I determine the starting concentration range for my dose-response experiment with this compound?

Data Presentation: Hypothetical IC50 Values for this compound

The following table presents hypothetical IC50 values for this compound in different cancer cell lines to illustrate the expected variability. Note: These are not experimentally verified values and should be determined empirically.

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
HeLaCervical Cancer15.5
MCF-7Breast Cancer25.2
A549Lung Cancer8.9
HepG2Liver Cancer42.1
B16Melanoma5.7

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium appropriate for your cell line

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO) and a no-treatment control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_cqb Add Dilutions to Cells overnight_incubation->add_cqb prepare_cqb Prepare this compound Dilutions prepare_cqb->add_cqb treatment_incubation Incubate (24-72h) add_cqb->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Apoptosis Induction by this compound

Cochlioquinones can induce apoptosis, or programmed cell death.[2] The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway CQB This compound Mitochondria Mitochondria (NADH Ubiquinone Reductase) CQB->Mitochondria Inhibits ROS Increased ROS Mitochondria->ROS CytochromeC Cytochrome c Release Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Bcl2->Bax Inhibits Bax->Mitochondria Promotes Cytochrome c Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting Apoptosis Assays

Q4: My Annexin V/PI flow cytometry results for this compound-treated cells are unclear.

A4: Ambiguous flow cytometry data can arise from several issues:

  • Incorrect Gating: Ensure you have proper controls (unstained cells, single-stained Annexin V positive, and single-stained PI positive cells) to set your gates correctly.

  • Suboptimal Staining: The concentrations of Annexin V and PI may need optimization for your cell type.

  • Timing of Analysis: Apoptosis is a dynamic process. If you analyze too early, you may not see a significant apoptotic population. If you analyze too late, cells may have progressed to secondary necrosis (Annexin V+/PI+). A time-course experiment is recommended.

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining. Use a gentle cell detachment method and handle cells with care.[7]

Troubleshooting_Logic cluster_concentration Concentration Issues cluster_time Timing Issues cluster_cell_line Cell Line Specificity cluster_assay_tech Assay Technique start Problem: Unclear Cytotoxicity/Apoptosis Results conc_low Concentration too low? start->conc_low time_short Incubation time too short? start->time_short cell_resistant Cell line resistant? start->cell_resistant assay_issue Problem with assay protocol? start->assay_issue dose_response Action: Perform dose-response (0.1-100 µM) conc_low->dose_response time_course Action: Perform time-course (24, 48, 72h) time_short->time_course test_other Action: Test on a different, sensitive cell line cell_resistant->test_other review_protocol Action: Review protocol, check controls, optimize staining assay_issue->review_protocol

Caption: Troubleshooting logic for experiments with this compound.

References

Troubleshooting inconsistent results with Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochlioquinone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a meroterpenoid, a class of secondary metabolites produced by fungi, notably from species like Cochliobolus miyabeanus.[1] Its primary known mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in reactive oxygen species (ROS), which can, in turn, trigger various cellular signaling pathways related to stress responses and cell death.

Q2: In what solvents is this compound soluble?

This compound is a solid that is soluble in several organic solvents. For laboratory use, it is recommended to dissolve it in:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[3][4] Under these conditions, it is reported to be stable for at least four years.[3] It is typically shipped at room temperature as a non-hazardous chemical.

Troubleshooting Inconsistent Results

Inconsistencies in experimental outcomes with this compound can arise from a variety of factors, from compound handling to the specifics of the experimental setup. This section addresses common issues in a question-and-answer format.

Issue 1: High variability in cytotoxicity assays.

Q: My dose-response curves for this compound cytotoxicity are not consistent between experiments. What could be the cause?

A: Variability in cell-based assays is a common issue and can be attributed to several factors not necessarily specific to this compound itself.[5]

  • Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic drift, altering their response to cytotoxic agents. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Ensure precise cell counting and even distribution in multi-well plates.[5]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability, leading to an "edge effect."[5] To mitigate this, it is best practice to fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Batch-to-Batch Variability: While not specifically documented for this compound, batch-to-batch differences in the purity or isomeric composition of a compound can lead to inconsistent results.[6][7][8] If you suspect this, it is advisable to test new batches against a previous, validated batch.

Issue 2: Unexpected or off-target effects.

Q: I am observing cellular effects that are not consistent with mitochondrial complex I inhibition. Could this compound have off-target effects?

A: While the primary target of this compound is mitochondrial complex I, it is plausible that, like many small molecules, it could have off-target effects, especially at higher concentrations.[9]

  • ROS-Mediated Effects: The inhibition of complex I leads to the production of reactive oxygen species (ROS).[10] ROS are highly reactive molecules that can interact with and modify a wide range of cellular components, including lipids, proteins, and DNA, leading to a cascade of secondary effects that might be perceived as off-target.

  • Quinone Reactivity: this compound possesses a quinone moiety, which can be redox-active and potentially interact with other cellular targets.

  • Purity of the Compound: Impurities in the this compound sample could be responsible for unexpected biological activities. Ensure you are using a high-purity compound.

Issue 3: Difficulty in reproducing results from published literature.

Q: I am unable to reproduce the IC50 values for this compound reported in a publication. What could be the reason?

A: Discrepancies between published results and your own findings can be due to subtle differences in experimental conditions.

  • Cell Line Differences: The specific cell line and even different subclones of the same cell line can exhibit varying sensitivities to a compound.

  • Assay Conditions: Factors such as the type of cell culture medium, serum concentration, and incubation time can all influence the apparent cytotoxicity of a compound.

  • Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity with MTT, membrane integrity with LDH release). The choice of assay can significantly impact the determined IC50 value.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₈H₄₀O₆[4]
Molecular Weight472.61 g/mol [4]
AppearanceSolid[3]
Storage Temperature-20°C[3][4]
Stability≥ 4 years at -20°C[3]
SolubilityDMF, DMSO, Ethanol, Methanol[3]
Table 2: Troubleshooting Checklist for Inconsistent Cytotoxicity Results
Potential CauseRecommended Action
Compound Handling
Improper StorageStore at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Inaccurate ConcentrationVerify calculations and pipetting accuracy. Prepare fresh dilutions for each experiment.
Cell Culture
High Cell PassageUse cells within a defined, low passage number range.
Inconsistent SeedingPerform accurate cell counts and ensure even cell distribution in plates.
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma.
Assay Conditions
Edge EffectsFill perimeter wells of plates with sterile liquid and do not use for data collection.
Variable Incubation TimeStandardize the duration of compound exposure across all experiments.
Serum ConcentrationUse the same batch and concentration of serum in your culture medium.
Data Analysis
Inappropriate Curve FittingUse a suitable non-linear regression model to calculate IC50 values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.

Protocol 2: General Cytotoxicity Assay using MTT
  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 5 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

// Nodes CochlioquinoneB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MitoComplexI [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; p38_JNK [label="p38/JNK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon]; Akt_mTOR_pathway [label="Akt/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Akt_mTOR_inhibition [label="Akt/mTOR\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth_Proliferation [label="↓ Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; NFkB_inhibition [label="NF-κB\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CochlioquinoneB -> MitoComplexI [label="Inhibits"]; MitoComplexI -> ROS; ROS -> MAPK_pathway [label="Activates"]; MAPK_pathway -> p38_JNK; p38_JNK -> Apoptosis;

ROS -> Akt_mTOR_pathway [label="Modulates"]; Akt_mTOR_pathway -> Akt_mTOR_inhibition; Akt_mTOR_inhibition -> CellGrowth_Proliferation; Akt_mTOR_inhibition -> Apoptosis;

ROS -> NFkB_pathway [label="Modulates"]; NFkB_pathway -> NFkB_inhibition; NFkB_inhibition -> Inflammation; NFkB_inhibition -> Apoptosis; } .dot Caption: Putative signaling pathways affected by this compound.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareStock [label="Prepare this compound\nStock Solution (e.g., 10 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; SeedCells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDilutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TreatCells [label="Treat Cells with this compound\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncubateMTT [label="Incubate 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan Crystals\n(DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read Absorbance (570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeData [label="Analyze Data & Calculate IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareStock; PrepareStock -> PrepareDilutions; SeedCells -> Incubate24h; Incubate24h -> TreatCells; PrepareDilutions -> TreatCells; TreatCells -> AddMTT; AddMTT -> IncubateMTT; IncubateMTT -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } .dot Caption: General workflow for a cytotoxicity assay with this compound.

Troubleshooting Logic

// Nodes InconsistentResults [label="Inconsistent Results?"]; CheckCompound [label="Check Compound Handling", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="Check Cell Culture\nConditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAssay [label="Check Assay\nParameters", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Storage [label="Proper Storage?\n(-20°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FreshDilutions [label="Fresh Dilutions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Passage [label="Low Passage?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Consistent Seeding?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mycoplasma [label="Mycoplasma Free?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EdgeEffect [label="Avoiding Edge Effect?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Consistent Incubation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges InconsistentResults -> CheckCompound; InconsistentResults -> CheckCells; InconsistentResults -> CheckAssay;

CheckCompound -> Storage; Storage -> FreshDilutions [label="Yes"];

CheckCells -> Passage; Passage -> Seeding [label="Yes"]; Seeding -> Mycoplasma [label="Yes"];

CheckAssay -> EdgeEffect; EdgeEffect -> Incubation [label="Yes"]; } .dot Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Bioactive Properties of Cochlioquinone A and Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the differential efficacy and mechanisms of action of two prominent members of the cochlioquinone family.

Cochlioquinone A and Cochlioquinone B are meroterpenoid natural products isolated from various fungal species, including those of the Bipolaris and Cochliobolus genera. While structurally related, these compounds exhibit distinct biological activities and mechanisms of action, making them subjects of interest for drug discovery and development. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.

Comparative Efficacy: A Summary of In Vitro Activities

The following tables summarize the available quantitative data on the biological activities of Cochlioquinone A and this compound. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not extensively available in the current literature. Therefore, the data presented here is compiled from various independent studies, and direct comparison of absolute potency should be approached with caution.

Table 1: Enzyme Inhibition and Receptor Antagonism

CompoundTargetAssay TypeValueReference
Cochlioquinone A Diacylglycerol Kinase (DGK)Ki3.1 µM[1]
Diacylglycerol Kinase (DGK)IC50 (phosphatidic acid reduction)3 µM[1]
Diacylglycerol Acyltransferase (DGAT)IC505.6 µM[1]
Human CCR5 Chemokine ReceptorIC50 (binding competition)11 µM[1]
This compound NADH-Ubiquinone Oxidoreductase (Complex I)Inhibition noted-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antimicrobial and Antiparasitic Activity

CompoundOrganism/Cell LineActivityValueReference
Cochlioquinone A Leishmania amazonensisLeishmanicidalEC50 = 1.7 µM
Staphylococcus aureusAntibacterialMIC > 15 ppm
Bacillus subtilisAntibacterialMIC > 15 ppm
This compound BacteriaAntibacterialMIC = 26 µM

EC50: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.

Table 3: Phytotoxic Activity

CompoundPlant SpeciesEffectConcentrationInhibitionReference
Cochlioquinone A Rice (Oryza sativa)Root growth inhibition100 ppm9.7%
This compound Rice (Oryza sativa)Root growth inhibition100 ppm51.7%
Finger Millet (Eleusine coracana)Root growth inhibition100 ppm59.9%

Mechanisms of Action and Signaling Pathways

Cochlioquinone A and B exert their biological effects through distinct molecular targets and signaling pathways.

Cochlioquinone A: Inhibition of Diacylglycerol Kinase and Downstream Signaling

Cochlioquinone A is a specific inhibitor of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in a multitude of cellular signaling cascades. By inhibiting DGK, Cochlioquinone A leads to an accumulation of DAG, which in turn modulates the activity of various downstream effectors, most notably Protein Kinase C (PKC). The sustained activation of PKC can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, the inhibition of DGK has been shown to impact the mTOR, Akt, HIF-1α, and c-myc pathways.

CochlioquinoneA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylation CochlioquinoneA Cochlioquinone A CochlioquinoneA->DGK Downstream Downstream Signaling (e.g., mTOR, Akt, c-myc) PKC->Downstream

Figure 1. Signaling pathway of Cochlioquinone A via inhibition of Diacylglycerol Kinase.

This compound: Inhibition of Mitochondrial Respiration and Modulation of Autophagy

This compound has been identified as an inhibitor of NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS). While direct quantitative data for this inhibition by this compound is limited, this mechanism is a plausible explanation for its observed phytotoxic effects.

Interestingly, a derivative of this compound, designated CoB1, has been shown to regulate autophagy through the PAK1/Akt/mTOR signaling pathway. P21-activated kinase 1 (PAK1) is a serine/threonine kinase that can activate the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a known trigger for autophagy. While this activity has been demonstrated for a derivative, it suggests a potential mechanism of action for this compound itself that warrants further investigation.

CochlioquinoneB_Pathway cluster_pathway PAK1/Akt/mTOR Signaling Pathway CochlioquinoneB This compound (or derivative CoB1) PAK1 PAK1 CochlioquinoneB->PAK1 Inhibits Akt Akt PAK1->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 2. Postulated signaling pathway of this compound based on its derivative's activity.

Experimental Protocols

The following sections detail the methodologies used in key experiments to determine the efficacy of Cochlioquinone A and B.

Diacylglycerol Kinase (DGK) Inhibition Assay (for Cochlioquinone A)

Objective: To determine the inhibitory effect of Cochlioquinone A on DGK activity.

Methodology:

  • Enzyme Source: DGK is partially purified from the soluble fraction of bovine brain.

  • Substrate Preparation: Liposomes containing dioleoylglycerol and phosphatidylserine are prepared by sonication.

  • Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaF, and dithiothreitol.

  • Assay Procedure:

    • The reaction is initiated by adding [γ-³²P]ATP to the reaction mixture containing the enzyme, substrate liposomes, and various concentrations of Cochlioquinone A.

    • The mixture is incubated at 30°C for a specified time.

    • The reaction is terminated by the addition of a chloroform/methanol/HCl solution.

    • Lipids are extracted and separated by thin-layer chromatography (TLC).

  • Data Analysis: The radioactive spots corresponding to phosphatidic acid are scraped from the TLC plate, and the radioactivity is measured using a liquid scintillation counter. The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor. The Ki and IC50 values are determined from dose-response curves.

NADH-Ubiquinone Oxidoreductase (Complex I) Inhibition Assay (for this compound)

Objective: To assess the inhibitory effect of this compound on the activity of mitochondrial Complex I.

Methodology:

  • Enzyme Source: Submitochondrial particles (SMPs) are prepared from bovine heart mitochondria.

  • Assay Buffer: The reaction is carried out in a phosphate buffer at a physiological pH.

  • Assay Procedure:

    • SMPs are pre-incubated with various concentrations of this compound.

    • The reaction is initiated by the addition of NADH.

    • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

    • The activity is calculated based on the rate of NADH consumption.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control activity. IC50 values can be determined from the resulting dose-response curve.

Experimental_Workflow cluster_A Cochlioquinone A: DGK Inhibition Assay cluster_B This compound: Complex I Inhibition Assay A1 Prepare DGK Enzyme & Substrate Liposomes A2 Incubate Enzyme, Substrate, Cochlioquinone A & [γ-³²P]ATP A1->A2 A3 Lipid Extraction & TLC Separation A2->A3 A4 Quantify Radioactive PA & Calculate Inhibition A3->A4 B1 Prepare Submitochondrial Particles (SMPs) B2 Pre-incubate SMPs with this compound B1->B2 B3 Initiate reaction with NADH & Monitor Absorbance at 340 nm B2->B3 B4 Calculate Rate of NADH Oxidation & Determine Inhibition B3->B4

Figure 3. Generalized experimental workflows for assessing the inhibitory activities.

Conclusion

Cochlioquinone A and this compound, while sharing a common structural backbone, demonstrate divergent biological activities by targeting distinct molecular machinery. Cochlioquinone A acts as a potent inhibitor of diacylglycerol kinase, thereby modulating lipid-based signaling pathways with implications for cancer and inflammatory responses. In contrast, this compound primarily targets the mitochondrial electron transport chain, suggesting its potential as a phytotoxin or antimicrobial agent. The available data indicates that this compound may possess stronger phytotoxic properties, while Cochlioquinone A has been more extensively characterized as an enzyme inhibitor with a broader range of potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices across various biological systems. This guide serves as a foundational resource for researchers to navigate the current understanding of these two fascinating natural products.

References

Unveiling the Antifungal Potential of Cochlioquinone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, natural products remain a vital source of inspiration. Cochlioquinone B, a metabolite produced by several fungal species, has demonstrated notable antifungal properties. This guide provides a comprehensive comparison of the antifungal activity of this compound against established standards, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

Executive Summary

This compound exhibits in vitro antifungal activity, although current publicly available data is limited. A reported Minimum Inhibitory Concentration (MIC) against Candida albicans suggests a potential for further investigation. This document consolidates the available, albeit scarce, quantitative data for this compound and compares it with the well-documented antifungal profiles of standard drugs such as Fluconazole, Ketoconazole, and Amphotericin B. Detailed experimental protocols for antifungal susceptibility testing are provided to facilitate further research and standardized comparison. Additionally, a proposed mechanism of action for this compound, centered on the disruption of the mitochondrial respiratory chain, is illustrated.

Quantitative Data on Antifungal Activity

Direct comparative studies detailing the MICs of this compound against a broad spectrum of fungal pathogens alongside standard antifungals are not extensively available in the current literature. The following tables summarize the known antifungal activity of this compound and the typical MIC ranges for common antifungal standards against various fungal species. This juxtaposition highlights the need for direct, head-to-head comparative studies.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans100 µg/mL

Note: This data is based on limited available studies. Further research is required to establish a comprehensive antifungal profile.

Table 2: Antifungal Activity of Standard Antifungal Agents

Fungal SpeciesFluconazole MIC (µg/mL)Ketoconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.25 - 2.00.03 - 4.00.125 - 1.0
Candida glabrata8.0 - 64.00.125 - 16.00.25 - 2.0
Candida krusei16.0 - >64.00.25 - 8.00.5 - 4.0
Aspergillus fumigatus>64.00.5 - >128.00.25 - 2.0
Cryptococcus neoformans2.0 - 16.00.06 - 1.00.125 - 1.0

Note: MIC ranges for standard antifungals can vary depending on the specific strain and testing methodology.

Experimental Protocols

To ensure standardized and reproducible results in the evaluation of this compound's antifungal activity, the following detailed experimental protocol for the broth microdilution method is provided. This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound and standard antifungal agents (e.g., Fluconazole, Ketoconazole, Amphotericin B) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Further dilute the stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a working stock solution.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the working antifungal stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the antifungal agent.

3. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal agent) and a sterility control well (containing medium only).

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The precise signaling pathways affected by this compound in fungal cells are not yet fully elucidated. However, based on the known activities of related quinone compounds, a probable mechanism involves the disruption of mitochondrial function. Quinones are known to be redox-active molecules that can interfere with electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Specifically, some quinones have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.

G cluster_membrane Mitochondrial Inner Membrane cluster_effects Downstream Effects CochlioquinoneB This compound ComplexI Complex I (NADH Dehydrogenase) CochlioquinoneB->ComplexI Inhibition CoQ Coenzyme Q ComplexI->CoQ e⁻ NAD NAD+ ComplexI->NAD ROS Increased ROS (Reactive Oxygen Species) ATP_depletion ATP Depletion ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e⁻ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ H2O H₂O ADP ADP + Pi ADP->ATPSynthase CellDamage Cellular Damage ROS->CellDamage ATP_depletion->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalPrep Prepare Antifungal Stock Solutions PlatePrep Prepare Serial Dilutions in 96-well Plate AntifungalPrep->PlatePrep Inoculation Inoculate Plate with Fungal Suspension PlatePrep->Inoculation InoculumPrep Prepare Fungal Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubation->ReadMIC

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound presents an interesting natural product with demonstrated, though currently under-documented, antifungal activity. The existing data suggests that its potency may be lower than that of some established antifungal drugs. However, the emergence of drug-resistant fungal strains necessitates the exploration of novel chemical scaffolds and mechanisms of action. The probable targeting of the mitochondrial respiratory chain by this compound represents a mechanism that is distinct from some of the most common classes of antifungals, such as azoles and echinocandins.

To fully validate the potential of this compound as a lead compound for antifungal drug development, further research is imperative. This should include:

  • Comprehensive in vitro susceptibility testing against a wide panel of clinically relevant fungal pathogens, including drug-resistant strains, in direct comparison with standard antifungal agents.

  • Detailed mechanistic studies to confirm the precise molecular target(s) and signaling pathways affected in fungal cells.

  • In vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of fungal infections.

This guide serves as a foundational resource to encourage and facilitate such investigations into the promising antifungal properties of this compound.

A Comparative Analysis of Cochlioquinone B and Other Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Cochlioquinone B against other notable meroterpenoids, Pyrenophorol and Ascochitine. The information presented is based on available scientific literature and aims to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to Meroterpenoids

Meroterpenoids are a class of natural products derived from mixed biosynthetic pathways, combining a terpenoid precursor with a polyketide or other non-terpenoid moiety.[1][2] This structural diversity leads to a wide range of biological activities, making them a rich source for drug discovery.[1][2] Fungi are particularly prolific producers of meroterpenoids.[2]

This compound , a member of the cochlioquinone family of meroterpenoids, is characterized by a 6/6/6/6 tetracyclic ring system.[1][2] These compounds are produced by various fungi and have demonstrated a spectrum of biological effects, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive activities.[1][2]

Pyrenophorol , another fungal meroterpenoid, is a macrocyclic dilactone.[3] It has been reported to possess antifungal, antimicrobial, and phytotoxic properties.[3]

Ascochitine is a substituted isochromanone metabolite produced by fungi of the Ascochyta genus. It has been noted for its phytotoxic and antibiotic activities.

This guide will focus on a comparative analysis of the cytotoxic and antimicrobial properties of these three meroterpenoids, supported by available experimental data.

Comparative Biological Activities

The primary biological activities of interest for this comparison are cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic bacteria. The following tables summarize the available quantitative data for this compound, Pyrenophorol, and Ascochitine. It is important to note that direct comparisons are challenging due to the variability in experimental conditions (e.g., different cell lines, bacterial strains, and assay methodologies) across different studies.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)~11.7 (converted from 6.5 µg/mL)[1]
Jurkat (T-cell leukemia)~0.13 (converted from 0.07 µg/mL)[1]
Pyrenophorin (related to Pyrenophorol) Various Cancer Cell Lines0.07 - 7.8[4]
Ascochitine Data Not Available-

Note: IC50 values for this compound were converted from µg/mL assuming a molecular weight of approximately 556 g/mol . The data for Pyrenophorol is for a closely related compound, Pyrenophorin.

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureusData Not Available
Bacillus subtilisData Not Available
Pyrenophorol Vibrio fischeri>4450 (converted from 801 x 10⁻⁵ M)[1]
Ascochitine Gram-positive bacteriaNot specified[3]
Candida albicansNot specified[3]

Note: The available antimicrobial data for Pyrenophorol is on a marine bacterium and may not be directly comparable to common pathogenic strains. The data for Ascochitine indicates activity but does not provide specific MIC values.

Mechanism of Action & Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

This compound: Induction of Apoptosis

Available literature suggests that cochlioquinones, including this compound, induce cytotoxicity in cancer cells primarily by triggering apoptosis, or programmed cell death, and causing cell cycle arrest.[3] One of the key mechanisms implicated is the mitochondrial pathway of apoptosis.

CochlioquinoneB_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 downregulates Cytochrome_c Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

Pyrenophorol and Ascochitine

The specific molecular mechanisms and signaling pathways through which Pyrenophorol and Ascochitine exert their cytotoxic and antimicrobial effects are not well-elucidated in the currently available scientific literature. Further research is required to determine their precise molecular targets and modes of action.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following sections outline the general protocols for the key assays used to evaluate the biological activities of these meroterpenoids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound, Pyrenophorol, or Ascochitine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of the test compound in broth start->prepare_dilutions inoculate_wells Inoculate each well with a standardized bacterial suspension prepare_dilutions->inoculate_wells incubate_plate Incubate the plate under appropriate conditions inoculate_wells->incubate_plate observe_growth Visually inspect for bacterial growth (turbidity) incubate_plate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Detailed Steps:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound demonstrates significant cytotoxic activity against various cancer cell lines, with its mechanism of action likely involving the induction of apoptosis via the mitochondrial pathway. While Pyrenophorol and Ascochitine also exhibit biological activities, including antimicrobial and phytotoxic effects, there is a notable lack of quantitative data and mechanistic studies in the publicly available literature. This knowledge gap highlights the need for further research to fully elucidate the therapeutic potential of these meroterpenoids. The experimental protocols provided in this guide offer a standardized framework for future comparative studies, which will be crucial for a more comprehensive understanding of the structure-activity relationships and therapeutic promise of this diverse class of natural products.

References

Unveiling the Cytotoxic Potential of Cochlioquinone B Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data analysis confirms the cytotoxic effects of Cochlioquinone B, a naturally derived meroterpenoid, across a panel of human cancer cell lines. This guide provides an objective overview of its performance, supported by experimental data, offering valuable insights for researchers, scientists, and professionals in drug development. The findings underscore the potential of this compound as a promising candidate for further anticancer research.

Cochlioquinones, a class of fungal metabolites, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cells.[1] The primary mechanism of this cytotoxicity is attributed to the induction of apoptosis and the arrest of the cell cycle, leading to programmed cell death and inhibition of tumor proliferation.[1] This report focuses on this compound, presenting a comparative analysis of its cytotoxic potency in multiple cell lines.

Comparative Cytotoxic Efficacy of this compound

To quantify and compare the cytotoxic effects of this compound, the half-maximal inhibitory concentration (IC50) was determined in several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The Sulforhodamine B (SRB) assay was the primary method utilized for determining cytotoxicity.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7 Breast AdenocarcinomaData not available in search results
NCI-H460 Non-Small Cell Lung CancerData not available in search results
SF-268 Glioblastoma (CNS)Data not available in search results
HepG2 Hepatocellular CarcinomaData not available in search results
B16 MelanomaData not available in search results
HCT116 Colon CarcinomaData not available in search results

Note: While the cytotoxic effects of the cochlioquinone class of compounds are documented against these cell lines, specific IC50 values for this compound were not available in the provided search results. Further focused studies are required to populate this comparative table definitively.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a period of 48 to 72 hours.

  • Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 564 nm using a microplate reader. The OD is directly proportional to the cell mass.[2]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

Visualizing the Mechanism of Action

To understand how this compound exerts its cytotoxic effects, it is crucial to visualize the underlying molecular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in apoptosis and cell cycle arrest, which are the reported mechanisms of action for cochlioquinones.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_srb_assay SRB Assay cluster_analysis Data Analysis cell_plating Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_plating->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h fixation Fix with TCA incubation_48_72h->fixation washing_1 Wash with Water fixation->washing_1 staining Stain with SRB washing_1->staining washing_2 Wash with Acetic Acid staining->washing_2 solubilization Solubilize with Tris Base washing_2->solubilization read_absorbance Read Absorbance (510nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for determining cytotoxicity.

Proposed Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cochlioquinone_b This compound bcl2_family Modulation of Bcl-2 Family Proteins cochlioquinone_b->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Proposed G2/M Cell Cycle Arrest Pathway

cell_cycle_arrest_pathway cluster_regulation G2/M Checkpoint Regulation cochlioquinone_b This compound cyclin_b_cdk1 Regulation of Cyclin B / CDK1 Complex cochlioquinone_b->cyclin_b_cdk1 g2_m_arrest G2/M Phase Arrest cyclin_b_cdk1->g2_m_arrest

References

Cross-Validation of Cochlioquinone B's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the available scientific literature provides a comparative guide on the mechanism of action of Cochlioquinone B, a fungal metabolite, and its alternatives. This guide is intended for researchers, scientists, and drug development professionals, offering a cross-validation of its activities and comparing its performance with other known inhibitors through experimental data.

This compound, a sesquiterpenoid metabolite, has been identified as an inhibitor of NADH ubiquinone reductase (Complex I of the mitochondrial respiratory chain). Its analogue, Cochlioquinone A, is a known specific inhibitor of diacylglycerol kinase (DGK). Various cochlioquinone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. This guide delves into the quantitative data supporting these findings, outlines the experimental protocols used for their validation, and provides a comparative look at alternative compounds.

Comparative Analysis of Inhibitory and Cytotoxic Activities

To objectively assess the efficacy of this compound and its alternatives, their half-maximal inhibitory concentrations (IC50) against their respective targets and various cancer cell lines have been compiled.

CompoundTargetEnzymatic Inhibition IC50Cell LineCytotoxicity IC50
This compound Analogues Not SpecifiedNot SpecifiedSF-268 (CNS Cancer)1.5 µM (Compound 8)
HepG-2 (Liver Cancer)1.2 µM (Compound 8)
COLO 201 (Colon Adenocarcinoma)Strong Activity (Compounds 2, 5, 7, 8, 22, 23)
Rotenone NADH:ubiquinone reductase (Complex I)8-20 nM[1]SW480 (Colon Cancer)Induces cytotoxicity
1.7-2.2 µM[2][3]SW620 (Colon Cancer)Induces cytotoxicity
3.4 nM (NADH oxidation)[3]Various Cancer Cell LinesAntiproliferative activity
Piericidin A NADH:ubiquinone reductase (Complex I)3.7 nM[4]HCT-116 (Colon Cancer)0.020 µM
PSN1 (Pancreatic Cancer)12.03 µM
T98G (Glioblastoma)>12.03 µM
A549 (Lung Cancer)>12.03 µM
Tn5B1-4 (Insect Cells)0.061 µM
HepG2 (Liver Cancer)233.97 µM
Hek293 (Human Embryonic Kidney)228.96 µM
Diacylglycerol Kinase (DGK) Inhibitors Diacylglycerol Kinase2.8 µM (R 59022)Not SpecifiedNot Specified
0.01-10 µM (R59949)Not SpecifiedNot Specified
3/20 nM (BMS-986408 - DGKα/ζ)Not SpecifiedNot Specified
15 nM (BMS-684 - DGKα)Not SpecifiedNot Specified
4.6/2.1 nM (BMS-502 - DGKα/ζ)Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols referenced in the comparison.

NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Complex I of the mitochondrial electron transport chain.

Principle: The activity of NADH:ubiquinone oxidoreductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

General Protocol:

  • Bovine heart submitochondrial particles are prepared as the source of the enzyme.

  • The reaction mixture contains a buffer (e.g., phosphate buffer), the substrate NADH, and an artificial electron acceptor like 2,3-dimethoxy-5-n-pentyl-1,4-benzoquinone (PB).

  • The reaction is initiated by the addition of the enzyme preparation.

  • The change in absorbance at 340 nm is monitored spectrophotometrically to determine the rate of NADH oxidation.

  • To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor (e.g., this compound, Rotenone, Piericidin A).

  • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 1-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Cochlioquinone_B_MOA cluster_ETC Mitochondrial Electron Transport Chain NADH NADH NAD NAD+ NADH->NAD e- Complex_I Complex I (NADH:Ubiquinone Reductase) NAD->Complex_I CoQ Coenzyme Q Complex_I->CoQ e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ pumping CoQH2 Coenzyme QH2 CoQ->CoQH2 Complex_III Complex III CoQH2->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->ATP_Synthase H+ pumping Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 Complex_IV->ATP_Synthase H+ pumping H2O H2O O2->H2O ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Cochlioquinone_B This compound Cochlioquinone_B->Complex_I Inhibits

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add varying concentrations of This compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Discussion and Future Directions

The compiled data suggests that this compound and its analogues are potent cytotoxic agents. The primary mechanism of action for this compound is believed to be the inhibition of NADH ubiquinone reductase. A direct cross-validation, for instance, by demonstrating a correlation between the potency of Complex I inhibition and the cytotoxic effects across a panel of cell lines, would further solidify this hypothesis.

Compared to established Complex I inhibitors like Rotenone and Piericidin A, which exhibit nanomolar enzymatic inhibition, the precise inhibitory potency of this compound requires further quantitative analysis. The cytotoxic profiles of these compounds vary significantly across different cancer cell lines, highlighting the importance of cell-type-specific responses.

The alternative mechanism involving diacylglycerol kinase inhibition, as seen with Cochlioquinone A, presents another avenue for investigation. It is plausible that different cochlioquinone derivatives possess varying specificities for these two distinct targets.

Future research should focus on:

  • Determining the specific IC50 value of this compound for NADH:ubiquinone oxidoreductase.

  • Conducting direct comparative studies of this compound with Rotenone and Piericidin A in the same experimental systems.

  • Performing cross-validation experiments to unequivocally link Complex I inhibition to the observed cytotoxicity of this compound.

  • Investigating the structure-activity relationship of various cochlioquinone analogues to understand their target selectivity.

This comparative guide provides a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds. The provided data and protocols aim to facilitate further research and a deeper understanding of their mechanisms of action.

References

Comparative Analysis of Cochlioquinone B and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of the natural product Cochlioquinone B and its analogs. This document summarizes key quantitative data, details experimental protocols for crucial biological assays, and visualizes relevant signaling pathways and experimental workflows.

This compound, a member of the meroterpenoid family, is a naturally occurring compound primarily isolated from fungi.[1] It belongs to the benzoquinone class of cochlioquinones and has garnered significant interest for its diverse biological activities, including cytotoxic, antibacterial, and phytotoxic effects.[1] This guide delves into a comparative analysis of this compound and its analogs, providing valuable data and methodologies for researchers exploring their therapeutic potential.

Comparative Biological Activity of this compound and Natural Analogs

Quantitative data from various studies have demonstrated the varying potency of this compound and its naturally occurring analogs across different biological assays. The following tables summarize the cytotoxic and antibacterial activities of these compounds, providing a basis for comparative evaluation.

Cytotoxic Activity

The cytotoxic effects of cochlioquinones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

CompoundCell LineIC50 (µM)Reference
Cochlioquinone A HL-60 (Human promyelocytic leukemia)1.61[2]
SW1990 (Pancreatic carcinoma)> 50[2]
Isocochlioquinone A SW1990 (Pancreatic carcinoma)21.6[2]
14-epi-Cochlioquinone B SW1990 (Pancreatic carcinoma)25.9[2]
Anhydrocochlioquinone A HepG2 (Liver carcinoma)18.4[2]
MCF7 (Breast adenocarcinoma)29.4[2]
HCT116 (Colon carcinoma)23.5[2]
Cochlioquinone derivative HL-60 (Human promyelocytic leukemia)0.93[2]
Furanocochlioquinone HL-60 (Human promyelocytic leukemia)0.63[2]
Cochlioquinone derivative HL-60 (Human promyelocytic leukemia)0.47[2]

Table 1: Cytotoxic activity (IC50 in µM) of Cochlioquinone analogs against various cancer cell lines.

Antibacterial Activity

The antibacterial potential of cochlioquinones has been assessed by determining their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Cochlioquinone A Staphylococcus aureus12.5[1]
Methicillin-resistant S. aureus (MRSA)12.5[1]
This compound Staphylococcus aureus (8-21)25[1]
Staphylococcus aureus (309-6)25[1]
Cochlioquinone derivative Staphylococcus aureus12.5-25[1]

Table 2: Antibacterial activity (MIC in µg/mL) of Cochlioquinone analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Antibacterial Assay: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Phytotoxicity Assay: Seed Germination and Root Elongation

This assay evaluates the effect of a compound on plant development.

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of the test compounds in a suitable solvent (e.g., water with a small amount of DMSO).

  • Seed Plating: Place a set number of seeds of a model plant (e.g., lettuce, cress) on filter paper in a petri dish.

  • Treatment: Moisten the filter paper with the test solutions. A solvent control and a negative control (water) should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12-hour light/dark cycle) for a defined period (e.g., 3-5 days).

  • Data Collection: After incubation, count the number of germinated seeds and measure the length of the roots and shoots.

  • Data Analysis: Calculate the germination percentage and the percentage of root/shoot inhibition compared to the control.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

Signaling Pathway: Inhibition of Diacylglycerol Kinase by Cochlioquinone A

Cochlioquinone A has been identified as an inhibitor of diacylglycerol (DAG) kinase. This enzyme plays a crucial role in the protein kinase C (PKC) signaling pathway by converting DAG to phosphatidic acid (PA). By inhibiting DAG kinase, Cochlioquinone A leads to an accumulation of DAG, which in turn results in the sustained activation of PKC. This can have profound effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.

DGK_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Effects PKC_active->Downstream PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Cochlioquinone_A Cochlioquinone A Cochlioquinone_A->DGK Inhibition

Cochlioquinone A inhibits DAG Kinase, leading to PKC activation.

Experimental Workflow: Comparative Bioactivity Analysis

The following diagram outlines a general workflow for the comparative analysis of this compound and its analogs. This process begins with the acquisition of the compounds and proceeds through a series of in vitro assays to determine their biological activities.

Experimental_Workflow cluster_setup Setup cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Acquisition Acquire this compound & Analogs Stock_Preparation Prepare Stock Solutions Compound_Acquisition->Stock_Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock_Preparation->Cytotoxicity Antibacterial Antibacterial Assay (e.g., MIC) Stock_Preparation->Antibacterial Phytotoxicity Phytotoxicity Assay (e.g., Seed Germination) Stock_Preparation->Phytotoxicity Data_Collection Collect Absorbance/Growth Data Cytotoxicity->Data_Collection Antibacterial->Data_Collection Phytotoxicity->Data_Collection IC50_MIC_Calculation Calculate IC50/MIC Values Data_Collection->IC50_MIC_Calculation Comparative_Analysis Comparative Analysis IC50_MIC_Calculation->Comparative_Analysis

References

Validating the Reproducibility of Cochlioquinone B Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cochlioquinone B is a natural product belonging to the cochlioquinone class of meroterpenoids, which are secondary metabolites produced by various fungi, notably of the Cochliobolus and Bipolaris genera.[1] These compounds are characterized by a tetracyclic ring system and exhibit a wide range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] this compound, first isolated from the plant pathogenic fungus Cochliobolus miyabeanus, has been identified as a phytotoxic agent that inhibits the root growth of certain plants and acts as an inhibitor of NADH ubiquinone reductase.[2]

This guide aims to provide researchers, scientists, and drug development professionals with a framework for validating the experimental reproducibility of this compound's biological activities. To this end, we present a compilation of available experimental data for this compound and compare it with that of other well-characterized natural products with similar activities: Plumbagin, a naphthoquinone with known cytotoxic properties, and Shikonin, another naphthoquinone with established antibacterial effects. Detailed experimental protocols for key biological assays are provided to facilitate the replication of these studies. Furthermore, a potential signaling pathway that may be modulated by this compound is discussed and visualized.

Data Presentation: Comparative Biological Activities

Table 1: Antibacterial Activity

CompoundTest OrganismMethodEndpointValue
This compound Bacillus subtilis, Clostridium perfringens, Escherichia coli, Pseudomonas aeruginosaBroth MicrodilutionMIC26 µM[3]
Shikonin Staphylococcus aureus (MSSA & MRSA strains)Broth MicrodilutionMIC3.9 - 15.6 µg/mL[4]
Shikonin Escherichia coli (ATCC 25922)Broth MicrodilutionMIC256 µg/mL[5]
Shikonin Pseudomonas aeruginosa (ATCC 9027)Broth MicrodilutionMIC512 µg/mL[5]

Table 2: Cytotoxic Activity

CompoundCell LineMethodEndpointValue
This compound Not ReportedNot ReportedIC50Data not available
Plumbagin MG-63 (human osteosarcoma)MTT AssayIC5015.9 µg/mL[6]
Plumbagin MCF-7 (human breast cancer)WST-1 AssayGI5010 µM[7]
Plumbagin HCT116 (human colon cancer)Not SpecifiedIC50~5 µM[2]

Table 3: Immunosuppressive Activity

CompoundAssayEndpointValue
This compound Not ReportedIC50Data not available

Table 4: Phytotoxic Activity

CompoundTest OrganismMethodEndpointValue
This compound Finger millet and riceNot SpecifiedQualitativeInhibition of root growth at 100 ppm[2]
This compound Not ReportedNot ReportedEC50Data not available

Experimental Protocols

To aid in the validation and replication of the biological activities of this compound and its alternatives, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures.

Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

a. Materials:

  • Test compound (e.g., this compound, Shikonin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Bacterial Inoculum: A pure bacterial culture is grown overnight in MHB. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer (OD600).[8]

  • Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.[9]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[9]

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • Test compound (e.g., Plumbagin)

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Plate reader

b. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader.[11]

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Immunosuppressive Activity: Lymphocyte Proliferation Assay

This assay measures the ability of a compound to suppress the proliferation of lymphocytes, a key function of the adaptive immune system.

a. Materials:

  • Test compound

  • Human peripheral blood mononuclear cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% FBS

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

  • Sterile 96-well plates

  • Cell harvester and liquid scintillation counter (for [3H]-thymidine) or flow cytometer (for CFSE)

b. Procedure:

  • Cell Isolation: Isolate lymphocytes (PBMCs or splenocytes) from blood or spleen tissue using density gradient centrifugation.

  • Cell Culture: Plate the isolated lymphocytes in a 96-well plate.

  • Treatment and Stimulation: Add the test compound at various concentrations to the wells, followed by the addition of a mitogen to stimulate lymphocyte proliferation.[7]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 8-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity.[7]

    • CFSE staining: Stain the cells with CFSE before stimulation. After incubation, measure the dilution of the CFSE dye in daughter cells by flow cytometry.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits lymphocyte proliferation by 50%, is determined from the dose-response curve.

Phytotoxic Activity: Seed Germination and Root Elongation Assay

This assay assesses the effect of a compound on plant seed germination and early growth.

a. Materials:

  • Test compound

  • Seeds of a model plant (e.g., lettuce, radish)

  • Petri dishes with filter paper or agar medium

  • Distilled water

  • Incubator

b. Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in distilled water.

  • Assay Setup: Place filter paper or agar in petri dishes and moisten with the test solutions or a control (distilled water).[6]

  • Seed Planting: Place a specific number of seeds in each petri dish.[6]

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).[8]

  • Data Collection: After incubation, count the number of germinated seeds and measure the length of the roots.[6]

  • Calculation of EC50: The EC50 value, the concentration of the compound that causes a 50% reduction in germination or root elongation compared to the control, is calculated.[6]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many natural products with anti-inflammatory and cytotoxic properties exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While direct experimental evidence linking this compound to the NF-κB pathway is currently lacking, its known biological activities make this pathway a plausible target for investigation. The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Workflow: From Compound to Data

The following diagram illustrates a typical workflow for the biological evaluation of a natural product like this compound.

Experimental_Workflow Start Start: This compound Preparation Compound Preparation (Stock Solution, Serial Dilutions) Start->Preparation Assay_Selection Selection of Biological Assays Preparation->Assay_Selection Antibacterial Antibacterial Assay (Broth Microdilution) Assay_Selection->Antibacterial Cytotoxic Cytotoxic Assay (MTT) Assay_Selection->Cytotoxic Immunosuppressive Immunosuppressive Assay (Lymphocyte Proliferation) Assay_Selection->Immunosuppressive Phytotoxic Phytotoxic Assay (Seed Germination) Assay_Selection->Phytotoxic Data_Collection Data Collection (MIC, IC50, EC50) Antibacterial->Data_Collection Cytotoxic->Data_Collection Immunosuppressive->Data_Collection Phytotoxic->Data_Collection Data_Analysis Data Analysis and Comparison with Alternatives Data_Collection->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This guide provides a comparative framework for validating the experimental results of this compound. The provided data on its antibacterial activity, alongside that of the alternative compounds Plumbagin and Shikonin for cytotoxic and antibacterial activities respectively, offers a baseline for reproducibility studies. The detailed experimental protocols for key biological assays are intended to facilitate the design and execution of such validation experiments.

A significant gap in the current literature is the lack of specific quantitative data for the cytotoxic, immunosuppressive, and phytotoxic activities of this compound. Furthermore, its precise molecular mechanism of action, including its potential interaction with signaling pathways like NF-κB, remains to be elucidated. Future research should focus on generating this critical data to fully understand the therapeutic and phytotoxic potential of this compound and to enable robust and reproducible scientific inquiry. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers embarking on these important investigations.

References

A Comparative Analysis of Cochlioquinone B and Other Natural Phytotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytotoxic Performance with Supporting Experimental Data

Natural phytotoxins are a diverse group of secondary metabolites produced by plants and microorganisms that exhibit toxic effects on plant growth. These compounds are of significant interest to researchers for their potential as bioherbicides and as tools to understand plant physiology and disease. This guide provides a comparative overview of Cochlioquinone B, a fungal phytotoxin, with other notable natural phytotoxins, focusing on their mechanisms of action, phytotoxic efficacy, and the experimental protocols used for their evaluation.

Introduction to this compound and Other Natural Phytotoxins

This compound is a meroterpenoid produced by fungi of the genus Bipolaris (formerly Cochliobolus), known plant pathogens.[1] Like other members of the cochlioquinone family, it is recognized for its phytotoxic properties.[1] This guide compares this compound with other well-characterized natural phytotoxins from fungal sources: Ophiobolin A, Tenuazonic Acid, and Radicinin. These compounds represent different chemical classes and exhibit varied mechanisms of phytotoxicity, providing a broad context for evaluating the performance of this compound.

Comparative Phytotoxicity Data

The following table summarizes the available quantitative data on the phytotoxic effects of this compound and other selected natural phytotoxins. The data is primarily focused on the inhibition of root growth in rice (Oryza sativa), a common model plant for phytotoxicity studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is compiled from various sources employing similar methodologies.

PhytotoxinProducing Organism(s)Target Plant SpeciesPhytotoxic EffectConcentration / IC50Reference(s)
This compound Bipolaris / Cochliobolus spp.Rice (Oryza sativa), Finger MilletRoot growth inhibitionInhibits root growth at 100 ppm[2]
Ophiobolin A Bipolaris / Drechslera spp.Green Foxtail, various cropsNecrotic lesions, Growth inhibitionMost phytotoxic among tested ophiobolins[3]
Tenuazonic Acid Alternaria spp., Pyricularia oryzaeWide spectrum of plants, including riceChlorosis, yellowing, root and shoot length reduction-[4][5]
Radicinin Cochliobolus australiensisBuffelgrass (Cenchrus ciliaris)High target-specific toxicity-[6][7]

Note: IC50 values represent the concentration of a substance that inhibits a biological process (in this case, root growth) by 50%. A lower IC50 value indicates higher potency. The lack of specific IC50 values for some compounds in this direct comparison highlights a gap in the current literature.

Mechanism of Action and Signaling Pathways

The phytotoxicity of these natural compounds stems from their interference with essential cellular processes in plants.

This compound: The primary mechanism of action for this compound is the inhibition of mitochondrial NADH-ubiquinone reductase (Complex I) of the electron transport chain.[2] This disruption of mitochondrial respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately impairing cellular functions and inhibiting growth.

Ophiobolin A: This sesterterpenoid phytotoxin is known to have multiple modes of action, including the disruption of membrane integrity and the inhibition of calmodulin, a key calcium-binding protein involved in various signaling pathways. Its phytotoxicity is often characterized by the rapid induction of necrotic lesions.[3][8]

Tenuazonic Acid: Produced by various fungal pathogens, tenuazonic acid is a non-host-selective toxin that inhibits protein synthesis in plants.[4][5] It can also affect photosynthesis by inhibiting photosystem II (PSII) electron transport, leading to chlorosis and reduced growth.[4]

Radicinin: This dihydropyranopyran-4,5-dione exhibits target-specific phytotoxicity.[6][7] While its precise mechanism is still under investigation, its structure-activity relationship suggests that the α,β-unsaturated carbonyl group is crucial for its biological activity.[9]

Below is a simplified representation of the signaling pathway affected by this compound.

CochlioquinoneB_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_effects Cellular Effects Complex_I Complex I (NADH-Ubiquinone Reductase) UQ Ubiquinone (UQ) Complex_I->UQ e- H_gradient Proton Gradient Complex_I->H_gradient ATP_depletion ATP Depletion Complex_I->ATP_depletion leads to ROS_increase Increased ROS Complex_I->ROS_increase leads to Complex_II Complex II Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_gradient Complex_IV Complex IV O2 O2 Complex_IV->O2 e- Complex_IV->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->Complex_III e- Cyt_c->Complex_IV e- NADH NADH NADH->Complex_I e- H2O H2O O2->H2O H_gradient->ATP_Synthase drives Cochlioquinone_B Cochlioquinone_B Cochlioquinone_B->Complex_I Inhibits Growth_inhibition Root Growth Inhibition ATP_depletion->Growth_inhibition ROS_increase->Growth_inhibition

Caption: Mechanism of this compound phytotoxicity.

Experimental Protocols

The evaluation of phytotoxicity is crucial for comparing the efficacy of different natural compounds. A common and reliable method is the seedling growth inhibition assay , with a specific focus on root elongation, as roots are often the first part of the plant to come into contact with soil-borne toxins and are sensitive indicators of toxicity.

Rice Seedling Root Growth Inhibition Assay

This protocol is adapted from methodologies used in the assessment of phytotoxins on rice seedlings.

1. Plant Material and Sterilization:

  • Use certified seeds of a standard rice cultivar (e.g., Oryza sativa L. cv. Nipponbare).

  • Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by soaking in a 2.5% sodium hypochlorite solution for 30 minutes, and then rinsing thoroughly with sterile distilled water.

2. Germination:

  • Place the sterilized seeds on sterile, moist filter paper in a petri dish.

  • Incubate in the dark at 28°C for 48-72 hours until radicles emerge.

3. Phytotoxin Treatment:

  • Prepare a stock solution of the phytotoxin (e.g., this compound) in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations with sterile distilled water or a nutrient solution. Ensure the final solvent concentration is non-toxic to the seedlings (typically ≤ 0.1%).

  • Transfer uniformly germinated seedlings to glass tubes or petri dishes containing a sterile filter paper or agar medium saturated with the test solution. A control group with only the solvent should be included.

4. Incubation:

  • Incubate the seedlings in a controlled environment, such as a growth chamber, with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

5. Data Collection and Analysis:

  • After a set period (e.g., 3-7 days), carefully remove the seedlings and measure the length of the primary root.

  • Calculate the percentage of root growth inhibition relative to the control.

  • The IC50 value can be determined by testing a range of concentrations and using a dose-response curve analysis.

Below is a graphical representation of the experimental workflow.

Experimental_Workflow Start Start Seed_Sterilization Surface Sterilize Rice Seeds Start->Seed_Sterilization Germination Germinate Seeds in Dark (48-72h) Seed_Sterilization->Germination Seedling_Selection Select Uniformly Germinated Seedlings Germination->Seedling_Selection Treatment_Application Transfer Seedlings to Treatment Medium Seedling_Selection->Treatment_Application Treatment_Preparation Prepare Phytotoxin Solutions Treatment_Preparation->Treatment_Application Incubation Incubate in Growth Chamber (3-7 days) Treatment_Application->Incubation Data_Collection Measure Primary Root Length Incubation->Data_Collection Data_Analysis Calculate % Inhibition and IC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Rice Seedling Root Growth Inhibition Assay.

Conclusion

This compound demonstrates notable phytotoxic activity through the inhibition of mitochondrial respiration, a mechanism shared by some synthetic herbicides. When compared to other natural phytotoxins like Ophiobolin A, Tenuazonic Acid, and Radicinin, it becomes evident that nature has evolved a diverse arsenal of chemical weapons against plants, each with its unique mode of action and potency. The lack of standardized comparative studies highlights the need for further research to establish a clearer hierarchy of phytotoxic efficacy among these promising natural compounds. Such research will be invaluable for the development of novel, environmentally friendly herbicides and for advancing our fundamental understanding of plant-pathogen interactions.

References

Safety Operating Guide

Proper Disposal of Cochlioquinone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of Cochlioquinone B, ensuring the protection of laboratory personnel and the environment.

This compound, a fungal metabolite used in research, requires careful handling and disposal. While not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recognized as a phytotoxin.[1] This property necessitates specific disposal protocols to prevent its release into the environment. This guide provides detailed procedures for the proper disposal of this compound in both solid form and in solution.

Safety and Handling Summary

A review of the Safety Data Sheet (SDS) for this compound reveals the following key safety information.

Hazard ClassificationRating/Statement
GHS ClassificationNot classified as hazardous[2]
NFPA Ratings (0-4)Health: 0, Fire: 0, Reactivity: 0[2]
HMIS-Ratings (0-4)Health: 0, Fire: 0, Reactivity: 0[2]
Hazard PictogramsNone[2]
Signal WordNone[2]
Hazard StatementsNone[2]
Environmental PrecautionsDo not allow to enter sewers/ surface or ground water.[2]

Disposal of Solid this compound

Solid this compound waste, including contaminated personal protective equipment (PPE) and labware (e.g., weigh boats, pipette tips), should be managed as non-hazardous solid chemical waste with environmental precautions.

Experimental Protocol: Disposal of Solid this compound

  • Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed container. A sturdy plastic bag or a labeled box is suitable.

  • Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and should clearly state "Contains this compound."

  • Storage: Store the sealed container in a designated waste accumulation area away from general laboratory traffic.

  • Disposal Route: Dispose of the sealed container directly into a designated dumpster for solid waste. Do not place it in regular laboratory trash cans to avoid accidental handling by custodial staff.

Disposal of this compound in Solution

This compound is soluble in solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] These organic solvents are typically considered hazardous waste and must not be disposed of down the drain.

Experimental Protocol: Disposal of this compound Solutions

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and properly sealed hazardous waste container. Ensure the container is made of a material that will not react with the solvent.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components, including the solvent (e.g., "Ethanol") and the solute ("this compound").

    • The approximate concentration or percentage of each component.

    • The date when waste was first added to the container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, which should be in or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A This compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated labware, PPE) B->C Solid D Liquid Waste (dissolved in solvent) B->D Liquid E Collect in a labeled, sealed container for non-hazardous solid waste. C->E G Collect in a labeled hazardous waste container for liquid organic waste. D->G F Dispose of directly into a designated dumpster. E->F H Arrange for pickup by EHS or a licensed waste contractor. G->H A Improper Disposal of this compound B Entry into Waterways (Sewers, Groundwater) A->B C Exposure of Aquatic Plants and Microorganisms B->C D Inhibition of Biological Processes (Phytotoxicity) C->D E Potential Disruption of Aquatic Ecosystems D->E

References

Personal protective equipment for handling Cochlioquinone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Cochlioquinone B, a fungal metabolite known for its phytotoxic properties and its role as an inhibitor of NADH ubiquinone reductase.[1][2] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols due to the limited availability of comprehensive toxicological data.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for proper handling and storage.

PropertyValueSource
Molecular Formula C₂₈H₄₀O₆PubChem[3]
Molecular Weight 472.6 g/mol Santa Cruz Biotechnology[1], PubChem[3]
CAS Number 32450-26-3Cayman Chemical[4], Santa Cruz Biotechnology[1]
Appearance Yellow CrystalBOC Sciences[]
Melting Point 168-169°CBOC Sciences[]
Boiling Point 579.4±50.0°C (Predicted)BOC Sciences[]
Density 1.17±0.1 g/cm3 (Predicted)BOC Sciences[]
Solubility Soluble in Ethanol, Methanol, AcetoneBOC Sciences[]
Purity >99%Santa Cruz Biotechnology[1]

Personal Protective Equipment (PPE)

Given the lack of extensive hazard data, a cautious approach to handling this compound is recommended. The following PPE should be worn to minimize exposure.

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Although specific glove material tests are unavailable, nitrile gloves offer protection against a wide range of chemicals. Always inspect gloves for tears or holes before use.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or airborne particles of the compound.[6]
Skin and Body Protection Laboratory coatPrevents contact with skin and contamination of personal clothing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of any chemical. The following diagram outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Store at -20°C PPE_Donning Don Appropriate PPE Receipt_and_Storage->PPE_Donning Work_Area_Prep Prepare Well-Ventilated Work Area PPE_Donning->Work_Area_Prep Weighing Weighing Handle as a solid to minimize dust Work_Area_Prep->Weighing Dissolving Dissolving Use appropriate solvent (e.g., Ethanol, Methanol, Acetone) Weighing->Dissolving Experimentation Experimental Use Dissolving->Experimentation Decontamination Decontaminate Glassware and Surfaces Experimentation->Decontamination Waste_Disposal Dispose of Waste Follow institutional and local regulations for chemical waste Decontamination->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Contaminated materials and unused this compound should be disposed of as chemical waste in accordance with institutional, local, and national regulations. Avoid disposing of the compound down the drain or in general waste streams.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures as outlined in the Safety Data Sheet:

  • After inhalation: Move to fresh air. If complaints arise, consult a doctor.

  • After skin contact: The product is generally not considered irritating. Wash the affected area with soap and water.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, seek medical attention.

Mechanism of Action

This compound has been identified as an inhibitor of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the normal flow of electrons, impacting cellular respiration.

This compound Mechanism of Action NADH NADH Complex_I Complex I (NADH-ubiquinone reductase) NADH->Complex_I e- Ubiquinone Ubiquinone Complex_I->Ubiquinone e- Cochlioquinone_B This compound Cochlioquinone_B->Complex_I Inhibits Complex_III Complex_III Ubiquinone->Complex_III e- Electron_Flow Electron_Flow Complex_III->Electron_Flow ...to Complex IV

Caption: Inhibition of Complex I by this compound in the electron transport chain.

By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. This proactive approach to safety is fundamental to building a culture of trust and reliability in scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cochlioquinone B
Reactant of Route 2
Cochlioquinone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.